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  • Product: 4-(Dimethylamino)pyrimidine-5-carbonitrile
  • CAS: 14246-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Dimethylamino)pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract Introduction and Strategic Importance 4-(Dimethylamino)pyrimidine-5-carbonitrile belongs to a class of nitrogen-containing heterocycles that are foundational to modern pharmacology. The pyrimidine ring is a core...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Strategic Importance

4-(Dimethylamino)pyrimidine-5-carbonitrile belongs to a class of nitrogen-containing heterocycles that are foundational to modern pharmacology. The pyrimidine ring is a core component of nucleobases in DNA and RNA, and its derivatives are widely utilized in therapeutics, from classic antitumor agents like fluorouracil to modern signal transduction inhibitors such as Imatinib.[3] The strategic importance of the 4-(dimethylamino)pyrimidine-5-carbonitrile scaffold lies in its unique combination of functional groups:

  • The Pyrimidine Core: A privileged scaffold that acts as a hydrogen bond acceptor, frequently interacting with the hinge region of kinase enzymes, mimicking the purine bases of ATP.[2]

  • The 5-Carbonitrile Group: A versatile chemical handle and a potent electron-withdrawing group that modulates the electronic properties of the pyrimidine ring. It can serve as a precursor for other functional groups or participate in further cyclization reactions.

  • The 4-Dimethylamino Group: A strong electron-donating group that influences the molecule's reactivity, basicity, and pharmacokinetic properties. The hindered rotation around the exocyclic C-N bond can also play a role in conformational locking when binding to a biological target.[4]

This combination makes the molecule a valuable synthon for creating libraries of compounds aimed at various biological targets, most notably protein kinases involved in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[5][6]

Physicochemical and Structural Properties

The fundamental properties of 4-(Dimethylamino)pyrimidine-5-carbonitrile are summarized below. The data is a combination of information from chemical suppliers and computational predictions.[7]

PropertyValueSource
CAS Number 14246-91-4[7]
Molecular Formula C₇H₈N₄[7]
Molecular Weight 148.17 g/mol [1][7]
SMILES CN(C)C1=NC=NC=C1C#N[7]
Topological Polar Surface Area (TPSA) 52.81 Ų[7]
Predicted LogP 0.41428[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 1[7]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach involves the reaction of N,N-dimethylguanidine (or its salt) with (ethoxymethylene)malononitrile . This pathway is a variation of the classical Pinner synthesis for pyrimidines.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_product Product reactant1 N,N-Dimethylguanidine (as hydrochloride salt) reaction Condensation Reaction reactant1->reaction reactant2 (Ethoxymethylene)malononitrile reactant2->reaction product 4-(Dimethylamino)pyrimidine- 5-carbonitrile reaction->product conditions Base (e.g., NaOEt, K₂CO₃) Solvent (e.g., Ethanol, DMF) Heat (Reflux) conditions->reaction

Caption: Proposed workflow for the synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile.

Step-by-Step Proposed Protocol

This protocol is a representative methodology based on similar syntheses.[8] Users must adapt and optimize these conditions based on laboratory-scale trials.

  • Reaction Setup: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add N,N-dimethylguanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reagent: Add (ethoxymethylene)malononitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-understood condensation mechanism.

Reaction_Mechanism cluster_steps Key Mechanistic Steps A 1. Michael Addition B 2. Intramolecular Cyclization A->B C 3. Tautomerization & Aromatization B->C step1 The ethoxide base deprotonates the N,N-dimethylguanidine. The resulting free amidine acts as a nucleophile. step2 The amidine attacks the β-carbon of the (ethoxymethylene)malononitrile in a Michael-type addition. step3 The intermediate undergoes intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto a nitrile group. step4 A subsequent tautomerization and elimination of ethanol leads to the stable, aromatic pyrimidine ring system.

Caption: Key steps in the proposed reaction mechanism for pyrimidine ring formation.

The choice of a base like sodium ethoxide is crucial; it serves to deprotonate the amidine salt, generating the free amidine which is the active nucleophile required for the initial Michael addition. The use of an alcoholic solvent is common as it effectively solubilizes the reactants and the base.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides predicted data based on known spectroscopic principles and data from analogous compounds.[10][11] Chemical suppliers confirm the structure of their products via NMR, and a Certificate of Analysis should be requested for definitive data.[1]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.7Singlet1HH-2 (Pyrimidine Ring)Pyrimidine protons are deshielded and appear at a high chemical shift.
~ 8.4Singlet1HH-6 (Pyrimidine Ring)Similar to H-2, this proton is in an electron-deficient aromatic system.
~ 3.2Singlet6H-N(CH₃)₂The two methyl groups are chemically equivalent, giving a single, integrated signal.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would provide insight into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165C-4Carbon attached to the dimethylamino group, significantly influenced by the nitrogen.
~ 160C-2Pyrimidine ring carbons adjacent to two nitrogen atoms appear at high chemical shifts.
~ 158C-6Pyrimidine ring carbon.
~ 117-C≡NThe nitrile carbon typically appears in this region.
~ 90C-5Carbon attached to the electron-withdrawing nitrile group.
~ 38-N(CH₃)₂Aliphatic carbons of the dimethylamino group.
Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would confirm the presence of the primary functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic (Pyrimidine Ring)
~ 2950-2850C-H StretchAliphatic (-N(CH₃)₂)
~ 2225 C≡N Stretch Nitrile
~ 1600-1550C=N, C=C StretchAromatic Ring Skeletal Vibrations
~ 1350C-N StretchAryl-Amine
Mass Spectrometry

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns for pyrimidine derivatives.

m/z ValueProposed FragmentRationale
148 [C₇H₈N₄]⁺ Molecular Ion (M⁺)
133[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
121[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation for nitrile-containing heterocycles.

Applications in Drug Discovery and Medicinal Chemistry

4-(Dimethylamino)pyrimidine-5-carbonitrile is a valuable building block for synthesizing more complex molecules, particularly in the pursuit of novel therapeutics. Its utility stems from its role as a scaffold that can be readily modified.

Kinase Inhibitor Synthesis

The pyrimidine-5-carbonitrile framework is a key component in a multitude of patented and experimental kinase inhibitors. These compounds are often designed to compete with ATP for binding in the kinase catalytic site. The 4-amino group is a critical anchor point for building out substituents that confer potency and selectivity.

  • EGFR and COX-2 Inhibitors: Research has demonstrated that pyrimidine-5-carbonitrile derivatives can be designed to possess dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two important targets in oncology.[5] The synthesis of these inhibitors often involves using a 4-chloropyrimidine-5-carbonitrile intermediate, which is then reacted with various amines to generate a library of compounds for screening. The dimethylamino group in the target molecule of this guide represents one such variation at this key position.

  • PI3K Inhibitors: The 2,4-disubstituted pyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for developing potent and orally bioavailable inhibitors of Phosphoinositide 3-kinase (PI3K), another critical signaling protein in cancer pathways.[6]

Application_Pathway cluster_modification Chemical Modification cluster_target Therapeutic Targets start 4-(Dimethylamino)pyrimidine- 5-carbonitrile mod1 Further Cyclization start->mod1 e.g., with amidines mod2 Functional Group Interconversion (e.g., CN -> Amide) start->mod2 e.g., hydrolysis target1 Kinase Inhibitors (EGFR, PI3K, etc.) mod1->target1 mod2->target1 target2 Antiviral Agents target1->target2 target3 Anticancer Agents target1->target3

Caption: Role of 4-(Dimethylamino)pyrimidine-5-carbonitrile as a versatile intermediate.

Safety, Handling, and Hazard Analysis

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) was not found in publicly available databases during the preparation of this guide. Information from chemical suppliers indicates the material is hazardous.[7] The following analysis is based on data for structurally similar compounds, such as 4-(dimethylamino)pyridine and other aminopyrimidine derivatives, and should be considered a preliminary hazard assessment. Users must obtain and review the SDS from their supplier before handling this compound.

Inferred Hazard Profile
  • Toxicity: Structurally related compounds like 4-(dimethylamino)pyridine are classified as highly toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[12] It is prudent to assume 4-(Dimethylamino)pyrimidine-5-carbonitrile possesses a similar high level of acute toxicity.

  • Irritation: It is likely to be a skin and serious eye irritant.[12]

  • Organ Toxicity: Target organs may include the central nervous system.[13]

Recommended Handling and Personal Protective Equipment (PPE)

Given the inferred high toxicity, this compound should only be handled by trained personnel in a controlled laboratory setting.

  • Engineering Controls: Use only in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.

  • Respiratory Protection: If there is a risk of dust generation and the fume hood is not sufficient, a NIOSH-approved particulate respirator should be used.

  • Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[14]

Conclusion

4-(Dimethylamino)pyrimidine-5-carbonitrile is a strategically important building block for medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology. Its synthesis can be achieved through established pyrimidine-forming reactions, and its unique electronic and structural features make it an attractive starting point for library synthesis. While publicly available experimental data is scarce, this guide provides a robust framework for understanding its properties, synthesis, and applications based on sound chemical principles and data from analogous structures. Due to its inferred high toxicity, extreme caution and strict adherence to safety protocols are mandatory when handling this compound.

References

  • Structure of 4‐amino‐5‐carbonitrile derivatives 3–7. - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(54). [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). Retrieved March 14, 2026, from [Link]

  • Proposed mechanism of the reaction of 4‐aminopyrimidine‐5‐carbonitriles 2a‐i with cyclohexanone. - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals, 17(11), 1456. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). Retrieved March 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]

  • Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating - Baxendale Group. (2005). Journal of Combinatorial Chemistry, 7(3), 483-489. [Link]

  • 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one - ResearchGate. (2009). Retrieved March 14, 2026, from [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1). [Link]

  • 4-(Dimethylamino)Pyrimidine-5-Carbonitrile | 14246-91-4 - ChemicalCell. (n.d.). Retrieved March 14, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved March 14, 2026, from [Link]

  • 1 H and 13 C NMR data for 4 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • US10072002B2 - Pyridinylaminopyrimidine derivatives, preparation process and use thereof - Google Patents. (n.d.).
  • EP1424328A1 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Molecules, 22(12), 2197. [Link]

  • 1H and 13C dynamic nuclear magnetic resonance study of hindered internal rotation in (N,N-dimethylamino)pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 14, 2026, from [Link]

  • process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside - Justia Patents. (2015). Retrieved March 14, 2026, from [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. (n.d.). Retrieved March 14, 2026, from [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Exploratory

4-(Dimethylamino)pyrimidine-5-carbonitrile CAS number lookup

Architecting Kinase Inhibitors: A Technical Whitepaper on the 4-(Dimethylamino)pyrimidine-5-carbonitrile Scaffold Executive Summary & Chemical Ontology In the landscape of modern targeted therapeutics, the pyrimidine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Kinase Inhibitors: A Technical Whitepaper on the 4-(Dimethylamino)pyrimidine-5-carbonitrile Scaffold

Executive Summary & Chemical Ontology

In the landscape of modern targeted therapeutics, the pyrimidine core serves as a privileged bioisostere for the purine ring of adenosine triphosphate (ATP). Specifically, 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) has emerged as a critical foundational scaffold in the rational design of small-molecule kinase inhibitors[1].

The strategic placement of functional groups on this heterocycle dictates its pharmacological utility. The C5-carbonitrile group acts as a potent electron-withdrawing moiety and a highly directional hydrogen-bond acceptor, critical for anchoring the molecule within the kinase hinge region[2]. Concurrently, the C4-dimethylamino group modulates the electron density of the pyrimidine core, enhances basicity, and provides necessary steric bulk to orient the molecule favorably within solvent-exposed domains of the binding pocket. This precise structural tuning yields derivatives with profound efficacy against oncogenic targets, including Epidermal Growth Factor Receptor (EGFR WT and T790M mutants) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2][3].

Physicochemical Profiling

Understanding the baseline physicochemical metrics of the unsubstituted scaffold is essential for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of downstream derivatives. The low molecular weight and favorable lipophilicity (LogP) of the core ensure that subsequent elaborations remain within Lipinski’s Rule of Five parameters.

Table 1: Physicochemical Properties of CAS 14246-91-4 [1]

Parameter Value Pharmacological Relevance
Molecular Formula C₇H₈N₄ Low molecular weight (148.17 g/mol ) allows for extensive structural elaboration.
SMILES CN(C)C1=NC=NC=C1C#N Defines the exact topological connectivity for in silico docking studies.
Topological Polar Surface Area (TPSA) 52.81 Ų Optimal for membrane permeability; values < 90 Ų correlate with excellent oral bioavailability.
LogP 0.41 Favorable baseline lipophilicity, preventing non-specific hydrophobic toxicity.

| H-Bond Acceptors / Donors | 4 / 0 | The carbonitrile and pyrimidine nitrogens serve as critical kinase hinge binders. |

Mechanistic Architecture & Target Engagement

Pyrimidine-5-carbonitrile derivatives function primarily as ATP-competitive inhibitors. The mechanism of action relies on the displacement of endogenous ATP from the catalytic cleft of hyperactive kinases. For instance, in EGFR and VEGFR-2, the carbonitrile nitrogen engages in critical hydrogen bonding with the backbone amide of specific hinge residues (e.g., Met793 in EGFR)[2][3]. This binding halts the autophosphorylation of the receptor, thereby truncating downstream signaling cascades (PI3K/AKT and MAPK/ERK), which ultimately arrests cell cycle progression at the G1 or G2/M phase and triggers caspase-mediated apoptosis[2][3].

Pathway Ligand 4-(Dimethylamino)pyrimidine-5-carbonitrile Derivatives EGFR EGFR (WT / T790M) Kinase Domain Ligand->EGFR ATP Competitive Inhibition VEGFR2 VEGFR-2 Receptor Tyrosine Kinase Ligand->VEGFR2 Hinge Region Binding Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR->Downstream Blocks VEGFR2->Downstream Blocks Apoptosis Apoptosis Induction (Caspase-3 Activation) Downstream->Apoptosis Triggers Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Prevents

Mechanism of action of pyrimidine-5-carbonitrile derivatives in kinase inhibition.

Synthetic Methodologies: A Green Chemistry Approach

Historically, the synthesis of heavily substituted pyrimidines required harsh conditions, toxic organic solvents, and prolonged refluxing. Modern synthetic protocols leverage surfactant-catalyzed, one-pot multicomponent reactions (MCRs) to assemble the pyrimidine-5-carbonitrile core efficiently.

Protocol 1: Aqueous One-Pot Synthesis using DBSA

  • Causality of Design: The use of p-dodecylbenzenesulfonic acid (DBSA) in water represents a paradigm shift. DBSA acts as a Brønsted acid surfactant. In water, it forms micelles that encapsulate the hydrophobic reactants. This microenvironment drastically increases the effective molarity of the reagents, lowering the activation energy and accelerating the reaction rate without the need for toxic solvents like DMF or DMSO.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), urea/thiourea derivative (1.0 mmol), and malononitrile (1.0 mmol).

  • Catalyst Integration: Add DBSA (10 mol%) directly to the solid mixture.

  • Aqueous Solvation: Suspend the mixture in 20 mL of deionized water. Stir vigorously at room temperature.

  • Reaction Execution: Allow the reaction to proceed for 2–4 hours. The formation of the micellar emulsion will gradually yield a solid precipitate as the product forms. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation & Self-Validation: Filter the precipitate, wash with chilled water, and recrystallize from ethanol.

    • Self-Validation Checkpoint: Confirm structural fidelity via FT-IR (verifying the sharp C≡N stretching band at ~2220 cm⁻¹) and ¹H NMR (confirming the distinct pyrimidine proton singlet and the dimethylamino protons at ~3.1 ppm).

Workflow Step1 Precursor Assembly (Aldehyde, Urea, Malononitrile) Step2 One-Pot Condensation (Catalyst: DBSA in Water) Step1->Step2 Step3 Purification & Characterization (NMR, IR) Step2->Step3 Step4 In Vitro Kinase Assay (HTRF / ELISA) Step3->Step4 Step5 Cell Viability Assay (MTT on HCT-116 / MCF-7) Step4->Step5

Self-validating experimental workflow from chemical synthesis to biological evaluation.

Pharmacological Validation Protocols

To ensure the trustworthiness of the synthesized derivatives, biological evaluation must rely on self-validating assay systems that rule out false positives (e.g., pan-assay interference compounds).

Protocol 2: HTRF-Based Kinase Inhibition Assay (EGFR WT/T790M)

  • Causality of Design: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because the time-delayed fluorescence measurement eliminates short-lived background autofluorescence from the test compounds, ensuring that the calculated IC₅₀ values are strictly due to target engagement[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant EGFR kinase domain with serial dilutions of the pyrimidine-5-carbonitrile derivative (10 µM to 0.1 nM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Substrate Addition: Add a biotinylated peptide substrate and ATP. Crucial Step: ATP must be added precisely at its pre-determined Kₘ value to ensure the assay remains highly sensitive to competitive inhibitors.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate by adding EDTA to chelate Mg²⁺, instantly halting kinase activity.

  • Detection Assembly: Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout & Self-Validation: Measure Time-Resolved FRET at 665 nm / 620 nm.

    • Self-Validation Checkpoint: Calculate the Z'-factor using a vehicle control (0.1% DMSO, representing 100% kinase activity) and a positive control (10 µM Erlotinib, representing 0% activity). A Z'-factor > 0.6 validates the assay's dynamic range and confirms the reliability of the derived IC₅₀[2].

Quantitative Data Synthesis

The structural optimization of the 4-(Dimethylamino)pyrimidine-5-carbonitrile core has yielded compounds with nanomolar potency against resistant kinase mutations, often outperforming clinical standards.

Table 2: Comparative In Vitro Activity of Pyrimidine-5-carbonitrile Derivatives [2][3]

Target / Assay Cell Line Reference Control Derivative IC₅₀ Range Control IC₅₀
EGFR (WT) Cell-Free Kinase Assay Erlotinib 0.09 µM > 0.10 µM
EGFR (T790M) Cell-Free Kinase Assay Erlotinib 4.03 µM N/A (Resistant)
VEGFR-2 Cell-Free Kinase Assay Sorafenib 0.53 – 0.61 µM 0.85 µM
Cytotoxicity HCT-116 (Colon Carcinoma) Sorafenib 1.14 – 3.37 µM 8.96 µM

| Cytotoxicity | MCF-7 (Breast Cancer) | Erlotinib | 1.54 – 4.14 µM | > 5.00 µM |

References

  • ChemScene. "14246-91-4 | 4-(Dimethylamino)pyrimidine-5-carbonitrile". ChemScene Catalog.
  • Nasser, A. A., et al. "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M". Organic & Biomolecular Chemistry (RSC Publishing), 2020.
  • RSC Publishing. "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers". RSC Advances, 2021.
  • Der Pharma Chemica. "One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst". Der Pharma Chemica, 2016.

Sources

Foundational

4-(Dimethylamino)pyrimidine-5-carbonitrile: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary The pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including kinase inhibitors, antiviral agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including kinase inhibitors, antiviral agents, and antineoplastic drugs[1]. Among its derivatives, 4-(dimethylamino)pyrimidine-5-carbonitrile represents a highly versatile building block. The strategic placement of a dimethylamino group at the C4 position and a carbonitrile group at the C5 position creates a unique "push-pull" electronic system. This technical whitepaper explores the physicochemical properties, mechanistic synthesis workflows, and pharmacological relevance of this compound, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical and Structural Profiling

The structural integrity and reactivity of 4-(dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) are dictated by the opposing electronic effects of its substituents[2]. The dimethylamino group acts as a strong electron-donating group (EDG) via resonance, while the carbonitrile group acts as a strong electron-withdrawing group (EWG). This electronic interplay not only stabilizes the pyrimidine ring but also fine-tunes its lipophilicity and hydrogen-bonding capacity, making it an ideal candidate for ATP-mimicking kinase inhibitors[3].

Quantitative Data Summary
PropertyValue
IUPAC Name 4-(dimethylamino)pyrimidine-5-carbonitrile
CAS Number 14246-91-4[2]
Molecular Formula C₇H₈N₄[2]
Molecular Weight 148.17 g/mol [2]
SMILES CN(C)C1=NC=NC=C1C#N[2]
LogP 0.414[2]
Topological Polar Surface Area (TPSA) 52.81 Ų[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]

Causality Insight: The relatively low LogP (0.414) and optimal TPSA (52.81 Ų) indicate excellent drug-likeness and favorable pharmacokinetic properties, allowing for optimal cellular permeability while maintaining solubility in aqueous physiological environments[2].

Mechanistic Synthesis Workflows

The most robust and field-proven method for synthesizing 4-(dimethylamino)pyrimidine-5-carbonitrile relies on the Nucleophilic Aromatic Substitution (S_NAr) of a halogenated precursor, specifically 4-chloropyrimidine-5-carbonitrile[4].

Causality in Experimental Design

The C4 position of 4-chloropyrimidine-5-carbonitrile is highly electrophilic. This is caused by the inductive electron withdrawal of the adjacent ring nitrogen atoms and the strong resonance-withdrawing effect of the C5-carbonitrile group[4]. When attacked by dimethylamine, the intermediate Meisenheimer complex is deeply stabilized by the delocalization of the negative charge onto the cyano group, driving the reaction forward with high thermodynamic favorability.

Step-by-Step Protocol: S_NAr Synthesis

Reagents & Materials:

  • 4-Chloropyrimidine-5-carbonitrile (Precursor)[4]

  • Dimethylamine hydrochloride (Nucleophile source)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Base)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (Solvent)

Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-chloropyrimidine-5-carbonitrile in anhydrous THF (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of DIPEA to the solution. The base serves to neutralize the hydrochloride salt of the amine and scavenge the HCl generated during the reaction, preventing the protonation of the pyrimidine nitrogens.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of dimethylamine hydrochloride portion-wise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:2) or LC-MS until the precursor is completely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 4-(dimethylamino)pyrimidine-5-carbonitrile.

Synthesis A 4-Chloropyrimidine- 5-carbonitrile (Precursor) C SNAr Reaction (DIPEA, THF, 25°C) A->C B Dimethylamine (Nucleophile) B->C D 4-(Dimethylamino)pyrimidine- 5-carbonitrile (Product) C->D -HCl

Synthetic workflow for 4-(dimethylamino)pyrimidine-5-carbonitrile via SNAr.

Pharmacological Relevance and Receptor Interactions

Pyrimidine-5-carbonitrile derivatives have been extensively developed as ATP-mimicking inhibitors targeting receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1]. These compounds exhibit potent antiproliferative activity against various human tumor cell lines, including non-small cell lung cancer (A549) and colorectal carcinoma (HCT-116)[1].

Mechanistic Binding Causality

In the context of kinase inhibition, the 4-(dimethylamino)pyrimidine-5-carbonitrile scaffold acts as a precise geometric match for the ATP-binding pocket[3]:

  • The Cyano Group (-C≡N): Acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[3].

  • The Pyrimidine Core: Engages in π-π stacking interactions with aromatic residues (like Phe723) within the hydrophobic cleft.

  • The Dimethylamino Group: Projects toward the solvent-exposed region or a secondary hydrophobic pocket, preventing steric clashes while enhancing the overall binding entropy.

Pathway A 4-(Dimethylamino)pyrimidine- 5-carbonitrile Scaffold B EGFR ATP-Binding Pocket A->B Competitive Binding C Hinge Region Binding (Cyano Group H-Bonding) B->C D Hydrophobic Interaction (Dimethylamino Group) B->D E Inhibition of Downstream Signaling (MAPK/PI3K) C->E Kinase Arrest D->E

EGFR kinase inhibition pathway mediated by the pyrimidine-5-carbonitrile scaffold.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized compound, a self-validating analytical system must be employed. The following spectral signatures confirm the successful synthesis of 4-(dimethylamino)pyrimidine-5-carbonitrile:

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Validation: A sharp, distinct absorption band at ~2220 cm⁻¹ is mandatory. This corresponds to the C≡N stretching vibration, confirming the retention of the carbonitrile group.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Validation: A prominent singlet integrating to 6 protons at ~3.25 ppm confirms the successful incorporation of the two equivalent methyl groups of the dimethylamino moiety. Two downfield singlets between 8.40–8.80 ppm confirm the presence of the highly deshielded pyrimidine protons (C2-H and C6-H).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Validation: An [M+H]⁺ peak at m/z 149.0825 confirms the exact molecular weight (Calculated for C₇H₉N₄⁺: 149.0822), verifying the displacement of the chlorine atom (loss of the isotopic ³⁵Cl/³⁷Cl pattern found in the precursor)[4].

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-u7s-lkDYgghXutySMA5LZwWtqHa6y14gtG6wO6I6BTnlJIhISfaF_tZKX58QX06m7xHCBCcApCJzMVw4JHz2BJch7Xuj_Wtf02UKb2Z-9I_O7TZKRP87F7P3qskgn-qBRkaXjts8yNRZiQ_uhbj8qt1UJt59biMIBhax-NQM1mEk_P_kJUjkaaw66Q=]
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERW_Cl0Yh2IDWN6yfYoI-NP_nSkc_O3_vkR4K1LzsKS-684kzezV9suNbjhKjzECk9c9dGv0yUzM_O4O41Xqjou0sfJg28tVZqpK94adhaqLPK5GqzkXAEGbxdB_oqB_XoUQMXBUqbh2F5Er0=]
  • 14246-91-4 | 4-(Dimethylamino)pyrimidine-5-carbonitrile. ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdKOmBR_N-uy0gkHP0qZMUJnwWY1RbrgeoZtPvqKWZ7FdWD-8HVegwSxnsOvUS33VpA7YPNwY5m3dvudi9io2qE4seQRApqOoG8Q_SnM5137khQeLq5K4o-90LJ0WuT01htwqP71sJWbPPMg==]
  • 4-Chloropyrimidine-5-carbonitrile | C5H2ClN3 | CID 13126909. PubChem (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ8igQMGjEKN9kXw8m9bOY7XkKKUVdVjoAbjAczP_kB0nT7Fqee_yXQsfqKgAqbjmSLKcbooA49KC3xcNVjh7fazUOxmYYLNptaKdNyGrn-USa5wJ7_hOEjvsSv505fN4lB81bMmPfGVnyPFCz3j46jsrjP7Fti921P4JGqsKdICs6oU8owQ==]

Sources

Exploratory

The Strategic Role of 4-(Dimethylamino)pyrimidine-5-carbonitrile in Fragment-Based Drug Discovery: Molecular Weight, Physicochemical Profiling, and Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the genesis of highly selective kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the genesis of highly selective kinase inhibitors frequently relies on Fragment-Based Drug Discovery (FBDD). At the core of this methodology is the selection of low-molecular-weight starting points that offer high ligand efficiency. 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) is a highly privileged scaffold in this domain. With a precise molecular weight of 148.17 g/mol , this compound serves as an ideal hinge-binding fragment for targeting the ATP-binding pockets of critical kinases, including EGFR, PI3K, and CDK9.

This whitepaper provides an in-depth technical analysis of the physicochemical properties dictated by its molecular weight, the mechanistic causality behind its utility in oncology drug design, and self-validating experimental protocols for its characterization and optimization.

Physicochemical Profiling: The Causality of Molecular Weight in FBDD

The molecular weight of a compound dictates its pharmacokinetic trajectory. According to Astex’s "Rule of 3" for FBDD, ideal fragments should possess a molecular weight of < 300 Da, a cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors.

At 148.17 Da , 4-(Dimethylamino)pyrimidine-5-carbonitrile is exceptionally well-positioned. This low molecular weight provides a critical advantage: Molecular Real Estate . By starting at ~148 Da, medicinal chemists have approximately 350 Da of available mass to append functional groups, optimize target selectivity, and improve ADMET profiles before breaching Lipinski’s Rule of 5 limit (500 Da) for oral bioavailability.

Quantitative Data Summary

The following table summarizes the quantitative physicochemical data of the fragment, demonstrating its strict adherence to fragment-based design parameters[1],[2].

PropertyValueFBDD Implications
Molecular Weight 148.17 g/mol Leaves >350 Da for lead optimization.
Exact Mass 148.0749 DaCritical for HRMS identification.
Chemical Formula C₇H₈N₄High nitrogen content drives aqueous solubility.
LogP 0.41Highly hydrophilic; minimizes non-specific binding.
Topological Polar Surface Area (TPSA) 52.81 ŲOptimal for membrane permeability.
H-Bond Donors 0Prevents excessive desolvation penalties.
H-Bond Acceptors 4Enables robust kinase hinge-region interactions.
Rotatable Bonds 1Low entropic penalty upon target binding.

Mechanistic Utility in Kinase Inhibition

The selection of 4-(Dimethylamino)pyrimidine-5-carbonitrile is not arbitrary; it is driven by precise structural causality.

  • The Pyrimidine Core: Mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The 5-Carbonitrile Group (-C≡N): This strongly electron-withdrawing group modulates the pKa of the pyrimidine nitrogens, preventing off-target basicity toxicity. Furthermore, it projects into the gatekeeper region of kinases, allowing for specific interactions with mutated residues (e.g., EGFR T790M)[3].

  • The 4-Dimethylamino Group: Provides steric bulk that dictates the binding vector, forcing the molecule into a favorable conformation while simultaneously improving solubility.

This specific 148.17 Da fragment has been successfully utilized as a core pharmacophore in the development of orally bioavailable PI3K inhibitors[4] and highly selective CDK9 inhibitors[5].

Experimental Workflows & Self-Validating Protocols

Self-Validating LC-HRMS Protocol for Molecular Weight Confirmation

To ensure the integrity of the fragment before initiating costly synthetic campaigns, its molecular weight must be validated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This protocol is designed as a self-validating system : the experiment is only considered successful if the empirical exact mass matches the theoretical exact mass within a strict ±5 ppm error margin, and the isotopic pattern aligns with the C₇H₈N₄ formula.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 4-(Dimethylamino)pyrimidine-5-carbonitrile in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete dissolution of the polar pyrimidine while remaining compatible with reverse-phase chromatography.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes.

  • Ionization Modulator: Add 0.1% Formic Acid to both mobile phases. Causality: Formic acid lowers the pH, ensuring the basic pyrimidine nitrogens are protonated, driving the formation of the[M+H]⁺ ion for positive electrospray ionization (ESI+).

  • HRMS Detection: Scan in ESI+ mode using an Orbitrap or Q-TOF mass spectrometer.

  • Validation Check (The Self-Correcting Loop):

    • Calculate the theoretical [M+H]⁺ exact mass: 148.0749 Da (Neutral) + 1.0073 Da (Proton) = 149.0822 m/z .

    • If the detected peak is 149.0822 ± 0.0007 m/z (Δ < 5 ppm), the identity is confirmed. If Δ > 5 ppm, the system flags the sample for recalibration or impurity analysis.

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI HRMS HRMS Detection Target m/z: 149.0822 ESI->HRMS Data Data Analysis (Isotopic Pattern Match) HRMS->Data

Caption: Self-validating LC-HRMS protocol for confirming the 148.17 Da molecular weight.

Fragment-to-Lead Optimization Workflow

Once the 148.17 Da fragment is validated, it enters the FBDD pipeline. The low molecular weight allows for systematic "growing" of the molecule.

Step-by-Step Methodology:

  • Biophysical Screening: Evaluate the binding affinity of the bare fragment against the target kinase (e.g., PI3K) using Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF). Causality: Because fragments have low molecular weight, their initial binding affinity is typically weak (high µM to mM). Biophysical techniques are required to detect these transient interactions[5].

  • Structural Biology (X-Ray Crystallography): Co-crystallize the fragment with the target kinase to determine the exact binding vector of the dimethylamino and carbonitrile groups.

  • Fragment Elaboration (Synthesis): Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyrimidine ring to append solubilizing morpholine rings or target-specific aryl groups, driving the molecular weight from ~148 Da toward the ~400 Da optimal lead range.

  • In Vitro Validation: Test the elaborated compounds in cellular assays (e.g., HCT-116 or MCF-7 cell lines) to confirm target engagement and antiproliferative activity[3].

FBDD_Workflow Fragment Fragment Library MW < 300 Da Target 4-(Dimethylamino)pyrimidine -5-carbonitrile (MW: 148.17) Fragment->Target Select Screening Biophysical Screening (SPR / NMR / DSF) Target->Screening Validate Optimization Hit-to-Lead Optimization (Kinase Hinge Binding) Screening->Optimization Elaborate Lead Lead Candidate (EGFR / PI3K Inhibitor) Optimization->Lead Synthesize

Caption: Fragment-based drug discovery workflow utilizing the pyrimidine-5-carbonitrile scaffold.

Conclusion

The molecular weight of 4-(Dimethylamino)pyrimidine-5-carbonitrile (148.17 g/mol ) is not merely a physical constant; it is a strategic asset in drug design. By providing a highly efficient, low-mass starting point with built-in hinge-binding capabilities, this molecule allows researchers to systematically engineer highly potent and selective kinase inhibitors without violating the pharmacokinetic boundaries required for clinical success.

References

  • Molaid. "5-嘧啶甲腈,4-(二甲氨基)-(8CI,9CI) | 14246-91-4." Molaid Chemical Database. Available at: [Link][2]

  • Organic & Biomolecular Chemistry. "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M." RSC Publishing. Available at: [Link][3]

  • Frontiers in Chemistry. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers. Available at: [Link][4]

  • Journal of Medicinal Chemistry. "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." ACS Publications. Available at: [Link][5]

Sources

Foundational

4-(Dimethylamino)pyrimidine-5-carbonitrile in Advanced Heterocyclic Drug Discovery: A Technical Guide

The development of targeted therapeutics, particularly kinase inhibitors, relies heavily on the strategic selection of privileged chemical scaffolds. Among these, 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted therapeutics, particularly kinase inhibitors, relies heavily on the strategic selection of privileged chemical scaffolds. Among these, 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) [1] has emerged as a critical building block. As an application scientist with extensive experience in scaling active pharmaceutical ingredients (APIs), I have observed firsthand how the unique stereoelectronic properties of this intermediate facilitate the synthesis of complex, multi-targeted agents such as pyrido[2,3-d]pyrimidines and purine isosteres.

This whitepaper provides an in-depth technical analysis of 4-(Dimethylamino)pyrimidine-5-carbonitrile, detailing its physicochemical profile, mechanistic utility, and self-validating protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Structural Rationale

To effectively utilize any intermediate, one must first understand its inherent physical and computational properties. The combination of a highly electron-withdrawing cyano group at the C5 position and an electron-donating dimethylamino group at the C4 position creates a strong "push-pull" electronic system across the pyrimidine ring.

This electronic distribution is not merely a structural curiosity; it dictates the molecule's reactivity. The C5-nitrile activates the ring toward nucleophilic aromatic substitution ( SN​Ar ) at adjacent positions and serves as a highly reactive electrophilic handle for downstream annulation reactions [2].

Quantitative Data Summary

The following table summarizes the critical computational and physicochemical data for 4-(Dimethylamino)pyrimidine-5-carbonitrile, which are essential for predicting its behavior in both synthetic environments and biological systems [1].

PropertyValueImplication for Drug Design
Chemical Name 4-(Dimethylamino)pyrimidine-5-carbonitrileIUPAC standard nomenclature.
CAS Number 14246-91-4Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₈N₄Defines the atomic composition.
Molecular Weight 148.17 g/mol Low MW allows significant downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 52.81 ŲOptimal for membrane permeability; allows room for additional polar groups in the final API.
LogP 0.41Highly hydrophilic; requires lipophilic functionalization in subsequent steps to achieve optimal target binding.
H-Bond Acceptors 4High capacity for interacting with kinase hinge-region residues (e.g., Met, Thr).
H-Bond Donors 0Prevents intra-molecular hydrogen bonding, keeping the molecule flexible for receptor binding.
Rotatable Bonds 1Low entropic penalty upon binding to target proteins.

Mechanistic Role in Kinase Inhibitor Design

In the realm of oncology and immunology, abnormal expression of protein tyrosine kinases (PTKs) drives cell proliferation disorders [3]. Substituted 5-cyanopyrimidines are classically utilized to design ATP-competitive inhibitors.

The rationale for utilizing the 4-(dimethylamino)pyrimidine core is twofold:

  • Hinge Region Binding: The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • Steric Shielding: The dimethylamino group at C4 provides a specific steric bulk that can dictate the conformation of the molecule, often forcing the pyrimidine ring into a favorable orientation within the ATP-binding pocket, while also modulating aqueous solubility.

KinaseInhibition Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Conformational Shift Cascade Downstream Phosphorylation (Proliferation) ATP->Cascade ATP Hydrolysis Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->ATP Competitive Binding Inhibitor->Cascade Signal Blockade Arrest Cell Cycle Arrest Cascade->Arrest Therapeutic Efficacy

Fig 1: Mechanism of competitive kinase inhibition by pyrimidine-5-carbonitrile derivatives.

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile typically begins with 4-chloro-5-cyanopyrimidine. The causality behind choosing an SN​Ar pathway is driven by the extreme electrophilicity of the C4 position, which is synergistically activated by the adjacent pyrimidine nitrogens and the C5-nitrile group.

Protocol 1: Synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile via SN​Ar

Objective: Achieve regioselective amination while preventing nitrile hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-5-cyanopyrimidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the highly activated C4-chloride to the corresponding pyrimidinone.

  • Temperature Control: Cool the reaction vessel to 0–5°C using an ice-water bath. Causality: The SN​Ar reaction is highly exothermic. Lower temperatures prevent the formation of bis-substitution products or degradation of the starting material.

  • Reagent Addition: Slowly add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 equivalents of dimethylamine (as a 2.0 M solution in THF).

  • Reaction Monitoring (Self-Validating Checkpoint): Stir for 2 hours at room temperature. Validate completion via TLC (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation Metric: The disappearance of the starting material mass ( [M+H]+≈140 ) and the appearance of the target product mass ( [M+H]+=149.1 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Structural Confirmation: Run a 1H NMR ( CDCl3​ ).

    • Validation Metric: You must observe a distinct singlet integrating to 6 protons at ∼3.3 ppm (representing the N,N -dimethyl group) and two downfield singlets at ∼8.5 and ∼8.7 ppm corresponding to the pyrimidine H2 and H6 protons.

SyntheticWorkflow A 4-Chloro-5-cyanopyrimidine (Electrophile) C 4-(Dimethylamino)pyrimidine- 5-carbonitrile (Target Intermediate) A->C SNAr Reaction Base, 0-5°C B Dimethylamine (Nucleophile) B->C D Pyrido[2,3-d]pyrimidine (Kinase Scaffold) C->D Nitrile Annulation + Bis-electrophile

Fig 2: Synthetic workflow from 4-chloro-5-cyanopyrimidine to pyrido[2,3-d]pyrimidine scaffolds.

Downstream Applications: Pyrido[2,3-d]pyrimidine Annulation

The true value of 4-(Dimethylamino)pyrimidine-5-carbonitrile lies in its capacity to be converted into fused bicyclic systems. Pyrido[2,3-d]pyrimidines are a prominent class of kinase inhibitors, with derivatives acting as potent inhibitors of mTOR, p38 α MAP Kinase, and Cyclin-Dependent Kinases (CDKs) [2] [3].

Protocol 2: Base-Catalyzed Annulation to Pyrido[2,3-d]pyrimidine

Objective: Convert the 5-carbonitrile into a fused pyridine ring.

Step-by-Step Methodology:

  • Activation: The nitrile group of 4-(Dimethylamino)pyrimidine-5-carbonitrile is subjected to condensation with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the presence of a strong base (e.g., sodium ethoxide in ethanol).

  • Cyclization Mechanism: The base deprotonates the active methylene, which subsequently attacks the electrophilic carbon of the C5-nitrile. Causality: The electron-withdrawing nature of the pyrimidine ring makes the nitrile carbon highly susceptible to nucleophilic attack, facilitating an intramolecular ring closure following the initial condensation.

  • Reflux & Validation: The mixture is refluxed for 4-6 hours.

    • Self-Validating Checkpoint: The reaction mixture will undergo a distinct color change (often turning deep yellow or orange) indicating the formation of the extended conjugated bicyclic system. UV-Vis spectroscopy can be used in real-time to monitor the red-shift in λmax​ associated with the fused ring formation.

  • Isolation: Cool the reaction to room temperature, neutralize with dilute HCl , and filter the resulting precipitate. Recrystallize from ethanol to yield the highly pure pyrido[2,3-d]pyrimidine scaffold, ready for final API functionalization.

Conclusion

4-(Dimethylamino)pyrimidine-5-carbonitrile is far more than a simple chemical catalog entry; it is a meticulously designed synthetic fulcrum. By leveraging the specific electronic push-pull dynamics of the dimethylamino and cyano groups, medicinal chemists can execute highly regioselective reactions to construct complex, ATP-competitive kinase inhibitors. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing downstream purification bottlenecks and accelerating the drug discovery pipeline.

References

  • Martins, P., Jesus, J., Santos, S., Raposo, L. R., Roma-Rodrigues, C., Baptista, P. V., & Fernandes, A. R. (2015). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 20(5), 9235-9266. Retrieved March 14, 2026, from[Link]

  • Fraley, M. E., et al. (2004). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved March 14, 2026, from[Link]

Exploratory

The Definitive Guide to 4-(Dimethylamino)pyrimidine-5-carbonitrile: Synthesis, Functionalization, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the efficiency of drug discovery pipelines. 4-(Dimethylamino)pyrimidine-5-carbonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the efficiency of drug discovery pipelines. 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) has emerged as a high-value pyrimidine derivative and a crucial synthon for the development of complex biologically active molecules 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic methodologies, and downstream applications, tailored for process chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

The utility of 4-(Dimethylamino)pyrimidine-5-carbonitrile stems from its highly polarized electronic structure. The pyrimidine core is inherently electron-deficient. The introduction of a strongly electron-withdrawing cyano (-CN) group at the C5 position further activates the ring, while the dimethylamino group at C4 donates electron density via resonance. This "push-pull" electronic configuration makes the scaffold highly predictable in regioselective functionalizations.

Table 1: Physicochemical and Computational Data
PropertyValueStructural Significance
CAS Number 14246-91-4 2Unique identifier for regulatory and procurement compliance.
Molecular Formula C₇H₈N₄ 2Low molecular weight (148.17 g/mol ) ensures high ligand efficiency.
SMILES CN(C)C1=NC=NC=C1C#N2Defines the exact connectivity for in silico modeling.
LogP 0.41 2Optimal lipophilicity for aqueous solubility in physiological buffers.
TPSA 52.81 Ų 2Favorable for membrane permeability and oral bioavailability (Rule of 5).

Upstream Synthesis: Mechanistic Insights & Optimization

The most robust and scalable route to synthesize 4-(Dimethylamino)pyrimidine-5-carbonitrile is via Nucleophilic Aromatic Substitution (S_NAr) using 4-chloro-pyrimidine-5-carbonitrile [[3]]() and dimethylamine. The success of this reaction hinges on the stabilization of the anionic Meisenheimer complex intermediate.

Table 2: Optimization of S_NAr Reaction Conditions

Data summarizes the causality behind solvent and base selection during process optimization.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality
THFTEA0 → 25485Mild exotherm control; moderate kinetics due to lower solvent polarity.
DMF DIPEA 0 → 25 2 94 Polar aprotic environment maximally stabilizes the Meisenheimer transition state.
EtOHK₂CO₃80678Protic solvent hydrogen-bonds with the nucleophile, retarding the reaction rate.
DCMNone2512<50Absence of an acid scavenger leads to HCl accumulation, protonating the amine.

Experimental Methodology: Self-Validating S_NAr Protocol

To ensure reproducibility, the following protocol integrates in-process controls and explains the causality behind each unit operation.

Objective: High-yield conversion of 4-chloro-pyrimidine-5-carbonitrile to 4-(Dimethylamino)pyrimidine-5-carbonitrile.

  • Preparation & Inertion: Flame-dry a 250 mL round-bottom flask and purge with Argon.

    • Causality: While S_NAr is not strictly moisture-sensitive, excluding atmospheric water prevents competitive hydrolysis of the highly activated C-Cl bond, which would yield the unwanted 4-hydroxy byproduct.

  • Dissolution: Dissolve 4-chloro-pyrimidine-5-carbonitrile (10.0 g, 71.6 mmol) in anhydrous DMF (150 mL). Cool the mixture to 0 °C using an ice-water bath.

    • Causality: The pyrimidine ring is heavily activated by the C5-cyano group. Cooling controls the initial exothermic nucleophilic attack, suppressing polymerization or degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (31.2 mL, 179 mmol, 2.5 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from competing with dimethylamine for the electrophilic carbon, while efficiently neutralizing the generated HCl.

  • Nucleophile Addition: Slowly add Dimethylamine solution (2M in THF, 43.0 mL, 86.0 mmol, 1.2 eq). Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to 25 °C for 2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Metric: The starting material (higher Rf​ ) must completely disappear, replaced by a highly UV-active spot at a lower Rf​ . The dimethylamino group increases the molecule's polarity, retarding its migration on silica.

  • Workup & Isolation: Quench the reaction by pouring it into 750 mL of ice-cold water. Extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) and brine (100 mL).

    • Causality: DMF is highly water-soluble but can partition into EtOAc. Washing with aqueous LiCl specifically alters the partition coefficient, effectively stripping residual DMF from the organic phase to ensure high crude purity.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as an off-white solid.

Downstream Functionalization: Pathways to Fused Heterocycles

4-(Dimethylamino)pyrimidine-5-carbonitrile is rarely the final drug candidate; rather, it is a versatile intermediate 1. The cyano group serves as a reactive handle for generating bicyclic heteroaromatics, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.

SyntheticWorkflow SM 4-Chloro-pyrimidine- 5-carbonitrile Target 4-(Dimethylamino)pyrimidine- 5-carbonitrile SM->Target SNAr (DIPEA, DMF) Nuc Dimethylamine Nuc->Target Red Nitrile Reduction Target->Red H2, Pd/C or LiAlH4 Cyc Cyclization Target->Cyc Direct Annulation Prod Fused Pyrimidine (Kinase Inhibitor) Red->Prod Ring Closure Cyc->Prod

Figure 1: Synthetic workflow from halogenated precursor to fused pyrimidine scaffolds.

Principal Transformation Routes:
  • Reduction to Primary Amine: Treatment with Raney Nickel and H₂ (or LiAlH₄) reduces the nitrile to an aminomethyl group, yielding 4-(dimethylamino)-5-(aminomethyl)pyrimidine. This is a direct precursor for pyrimido[4,5-d]pyrimidine scaffolds.

  • Direct Annulation: The nitrile carbon is highly electrophilic. Reaction with substituted hydrazines under thermal conditions drives a cyclization cascade, forming pyrazolo[3,4-d]pyrimidines.

Strategic Importance in Kinase Inhibitor Design

The fused pyrimidine scaffolds derived from 4-(Dimethylamino)pyrimidine-5-carbonitrile are classified as "privileged scaffolds" in medicinal chemistry. They act as bioisosteres for the adenine core of Adenosine Triphosphate (ATP).

By mimicking adenine, these molecules competitively bind to the highly conserved ATP-binding pocket (hinge region) of various oncogenic kinases (e.g., EGFR, BTK, JAK) 1. The dimethylamino group often projects into the solvent-exposed region or interacts with specific selectivity pockets, enhancing both binding affinity and pharmacokinetic properties.

MoA Drug Fused Pyrimidine Derivative Hinge ATP-Binding Pocket (Hinge Region) Drug->Hinge Competitive Binding Kinase Target Kinase (e.g., EGFR, BTK) Hinge->Kinase Blocks ATP Access Signaling Downstream Phosphorylation Kinase->Signaling Inhibition Outcome Apoptosis / Growth Arrest Signaling->Outcome Cellular Response

Figure 2: Mechanism of action for pyrimidine-derived kinase inhibitors.

Conclusion

The synthesis and application of 4-(Dimethylamino)pyrimidine-5-carbonitrile represent a cornerstone workflow in heterocycle-driven drug discovery. By understanding the electronic causality of the pyrimidine ring and employing rigorously optimized, self-validating S_NAr protocols, process chemists can reliably generate this intermediate at scale. Its seamless transition into diverse fused-ring systems ensures its continued relevance in the development of next-generation targeted therapeutics.

References

  • [1] ChemicalCell. 4-(Dimethylamino)Pyrimidine-5-Carbonitrile | 14246-91-4 - ChemicalCell. Retrieved from:[Link]

Sources

Foundational

Physicochemical Characteristics and Application Profiling of 4-(Dimethylamino)pyrimidine-5-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern medicinal chemistry, the pyrimidine scaffold remai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics. Specifically, 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) has emerged as a highly privileged building block[1][2]. As a Senior Application Scientist, I frequently leverage this heterocyclic intermediate due to its unique combination of steric, electronic, and hydrogen-bonding properties. This guide provides a comprehensive analysis of its physicochemical profile, its mechanistic utility in kinase and cyclooxygenase inhibitor design[3][4], and a self-validating synthetic workflow for its integration into active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profile

The utility of 4-(Dimethylamino)pyrimidine-5-carbonitrile stems from its strict adherence to drug-likeness parameters, specifically Lipinski’s Rule of Five. The molecule exhibits a low molecular weight and an optimal topological polar surface area (TPSA), ensuring excellent membrane permeability and oral bioavailability potential[1][4].

Below is a consolidated table of its core physicochemical and computational properties:

PropertyValueScientific Implication
CAS Number 14246-91-4Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₇H₈N₄Defines the atomic composition and exact mass[1].
Molecular Weight 148.17 g/mol Highly fragment-like; allows for significant functionalization without exceeding the 500 Da limit for oral drugs[1].
LogP 0.414Optimal lipophilicity for aqueous solubility while maintaining sufficient partitioning into lipid bilayers[1].
TPSA 52.81 ŲIdeal for cell permeability; values < 90 Ų often correlate with blood-brain barrier (BBB) penetration if required[1].
H-Bond Acceptors 4Facilitates robust interactions with kinase hinge region residues[1].
H-Bond Donors 0Prevents excessive desolvation penalties during protein binding[1].
Rotatable Bonds 1Low entropic penalty upon binding to target receptors[1].
Storage Conditions 2-8°C, SealedPrevents oxidative degradation and moisture absorption; protects from light[1][2].

Mechanistic Role in Drug Discovery

The pyrimidine-5-carbonitrile core is not merely a structural spacer; it is an active participant in target engagement. It has been extensively utilized in the discovery of ATP-mimicking tyrosine kinase inhibitors, particularly targeting EGFR WT and the T790M mutation [3], as well as VEGFR-2 [5] and COX-2 [4].

Causality of Structural Features:
  • The Pyrimidine Ring: Acts as a bioisostere for the purine ring of ATP. The nitrogen atoms (N1 and N3) serve as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[3].

  • The 5-Cyano Group (-C≡N): This moiety exerts a strong electron-withdrawing effect (-I, -M), which modulates the pKa of the pyrimidine nitrogens, optimizing their hydrogen-bonding strength. Furthermore, its linear, sp-hybridized geometry allows it to probe deep, narrow hydrophobic pockets without introducing steric clashes, often acting as an additional H-bond acceptor[3][4].

  • The 4-Dimethylamino Group: Provides essential steric bulk and lipophilicity. The rotation of the N-methyl groups helps to desolvate the binding pocket, driving the binding affinity through the hydrophobic effect[3].

Pharmacophore Core Pyrimidine-5-carbonitrile Core Cyano 5-Cyano Group (Electron Withdrawing) Core->Cyano Modulates pKa Dimethyl 4-Dimethylamino Group (Steric/Lipophilic) Core->Dimethyl Directs orientation PyN Pyrimidine Nitrogens (H-Bond Acceptors) Core->PyN Bioisostere core Target Kinase Hinge Region (e.g., EGFR, VEGFR-2) Cyano->Target H-Bonding (Cys797/Met793) Dimethyl->Target Hydrophobic Pocket Binding PyN->Target ATP-competitive Binding

Fig 1: Pharmacophore model of 4-(Dimethylamino)pyrimidine-5-carbonitrile in kinase binding.

Synthetic Workflows & Methodologies

To synthesize 4-(Dimethylamino)pyrimidine-5-carbonitrile, the most efficient and scalable route is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyrimidine-5-carbonitrile with dimethylamine. The strong electron-withdrawing nature of the 5-cyano group highly activates the 4-position, allowing the reaction to proceed under mild conditions.

Step-by-Step Protocol: SNAr Synthesis

This protocol is designed as a self-validating system, ensuring high yield and purity.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 4-chloropyrimidine-5-carbonitrile in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol).

    • Causality: DMF is a polar aprotic solvent. It stabilizes the Meisenheimer complex transition state of the SNAr reaction while leaving the nucleophile unsolvated and highly reactive.

  • Nucleophile & Base Addition:

    • Cool the solution to 0°C using an ice bath. Slowly add 1.5 equivalents of dimethylamine (typically as a 2.0 M solution in THF) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the dimethylamine, killing its nucleophilicity and halting the reaction.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 to 4 hours. Monitor via TLC (Hexanes:EtOAc, 3:1).

    • Causality: The 5-cyano group provides such strong activation that heating is generally unnecessary and could lead to unwanted side reactions or degradation.

  • Workup and Isolation:

    • Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel) or recrystallization from ethanol to yield the pure product (typically ≥97% purity)[1][2].

Synthesis Start 4-Chloropyrimidine-5-carbonitrile + Dimethylamine Solvent Aprotic Solvent (DMF) + Base (DIPEA) Start->Solvent Reaction SNAr Reaction (RT, 2-4h) Solvent->Reaction Nucleophilic Attack Workup Aqueous Quench & Extraction (EtOAc / H2O) Reaction->Workup Reaction Completion Purification Purification (Flash Chromatography) Workup->Purification Organic Layer Isolation Product 4-(Dimethylamino)pyrimidine- 5-carbonitrile (≥97% Purity) Purification->Product QC Validation (NMR/LC-MS)

Fig 2: Step-by-step SNAr synthetic workflow for 4-(Dimethylamino)pyrimidine-5-carbonitrile.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, rigorous Quality Control (QC) must be performed[2]. The structure is validated through the following orthogonal analytical techniques:

  • Infrared Spectroscopy (IR): A sharp, distinct absorption band at ~2220 cm⁻¹ is mandatory. This confirms the presence of the C≡N stretch and proves the nitrile group was not inadvertently hydrolyzed to an amide during the aqueous workup.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should display a prominent singlet integrating to 6 protons at ~3.2 ppm , corresponding to the highly symmetrical N,N-dimethyl group. In the aromatic region, two distinct singlets (1H each) should appear between 8.5 and 9.0 ppm , representing the C2 and C6 protons of the pyrimidine ring. The lack of coupling confirms the substitution pattern.

  • LC-MS (ESI+): The mass spectrum must show a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 149.1 , confirming the exact mass of the target compound.

References

  • National Institutes of Health (PMC): Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing): Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M URL:[Link]

  • MDPI: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies URL:[Link]

  • ChemicalCell: 4-(Dimethylamino)Pyrimidine-5-Carbonitrile | 14246-91-4 URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile: An Application Note and Detailed Protocol

Introduction 4-(Dimethylamino)pyrimidine-5-carbonitrile is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Dimethylamino)pyrimidine-5-carbonitrile is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, present in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions, particularly as a hinge-binding motif in protein kinase inhibitors. The presence of the dimethylamino group at the 4-position and the cyano group at the 5-position imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of targeted therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile, designed for researchers and scientists in the field of drug development. The protocol is structured to ensure reproducibility and high yield, with an emphasis on the scientific rationale behind each step.

Scientific Rationale and Reaction Pathway

The synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile is most effectively achieved through a two-step process. This strategy was chosen for its reliability and scalability, proceeding through a stable and isolable intermediate.

Step 1: Synthesis of 4-Chloropyrimidine-5-carbonitrile

The initial step involves the conversion of a 4-hydroxypyrimidine precursor to the more reactive 4-chloropyrimidine derivative. This is a classic transformation in heterocyclic chemistry, where the hydroxyl group is a poor leaving group and is activated by conversion to a chlorosulfonate or similar intermediate by a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent nucleophilic attack by the chloride ion displaces the activated oxygen, yielding the desired 4-chloropyrimidine. The presence of an organic base, such as pyridine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product[1].

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

The second step leverages the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens and the cyano group sufficiently activates the 4-position towards nucleophilic attack. The chlorine atom serves as a good leaving group, which is readily displaced by dimethylamine. This reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and the reaction progress.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 4-Hydroxypyrimidine-5-carbonitrile 4-Hydroxypyrimidine-5-carbonitrile 4-Chloropyrimidine-5-carbonitrile 4-Chloropyrimidine-5-carbonitrile 4-Hydroxypyrimidine-5-carbonitrile->4-Chloropyrimidine-5-carbonitrile  POCl₃, Heat POCl3 POCl3 4-(Dimethylamino)pyrimidine-5-carbonitrile 4-(Dimethylamino)pyrimidine-5-carbonitrile 4-Chloropyrimidine-5-carbonitrile->4-(Dimethylamino)pyrimidine-5-carbonitrile  (CH₃)₂NH, Solvent, Heat Dimethylamine Dimethylamine

Figure 1: Overall synthetic workflow for 4-(Dimethylamino)pyrimidine-5-carbonitrile.

Experimental Protocols

Part 1: Synthesis of 4-Chloropyrimidine-5-carbonitrile

This protocol outlines the chlorination of 4-hydroxypyrimidine-5-carbonitrile. While various methods exist for the synthesis of the starting material, a common approach involves the condensation of an appropriate three-carbon synthon with urea, followed by cyanation. For the purpose of this protocol, we will assume the availability of 4-hydroxypyrimidine-5-carbonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-Hydroxypyrimidine-5-carbonitrile≥97%Commercial Source
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Magnesium SulfateLaboratory Grade-

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxypyrimidine-5-carbonitrile (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (5.0 eq) dropwise at 0 °C (ice bath).

  • Heating: After the addition is complete, add a catalytic amount of pyridine (0.1 eq). Slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-chloropyrimidine-5-carbonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The product, 4-chloropyrimidine-5-carbonitrile, is typically a solid. The yield can vary but is generally in the range of 70-85%.

ParameterValue
Molar Ratio (Substrate:POCl₃)1 : 5
Reaction Temperature105-110 °C
Reaction Time4-6 hours
Expected Yield70-85%
Part 2: Synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile

This protocol details the nucleophilic aromatic substitution of 4-chloropyrimidine-5-carbonitrile with dimethylamine.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-Chloropyrimidine-5-carbonitrile≥95% (from Part 1)-
Dimethylamine Solution2.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
BrineLaboratory Grade-
Anhydrous Sodium SulfateLaboratory Grade-

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add a solution of dimethylamine in THF (2.0 M, 2.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(dimethylamino)pyrimidine-5-carbonitrile as a solid.

Expected Outcome:

The final product, 4-(dimethylamino)pyrimidine-5-carbonitrile, is typically a solid with a melting point in the range of 110-113 °C. The yield for this step is generally high, often exceeding 90%.

ParameterValue
Molar Ratio (Substrate:Amine)1 : 2.5
Reaction TemperatureRoom Temperature
Reaction Time12-18 hours
Expected Yield>90%

Characterization Data

4-(Dimethylamino)pyrimidine-5-carbonitrile [2][3]

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 110-113 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (s, 1H), 8.35 (s, 1H), 3.25 (s, 6H).

  • IR (KBr, cm⁻¹): 2220 (C≡N).

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Dimethylamine: Flammable and corrosive. It is a gas at room temperature and is typically handled as a solution. Ensure adequate ventilation to avoid inhalation.

  • 4-Chloropyrimidine-5-carbonitrile: This is a chlorinated heterocyclic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Proper waste disposal procedures must be followed for all chemical waste generated during this synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction.Extend the reaction time or increase the reaction temperature slightly. Ensure all reagents are anhydrous.
Loss of product during work-up.Ensure the pH is basic before extraction with DCM. Perform extractions thoroughly.
Incomplete reaction in Part 2 Insufficient amount of dimethylamine.Increase the equivalents of dimethylamine solution.
Low reactivity of the substrate.Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the substitution.
Presence of starting material after purification Co-elution during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile, a valuable building block in drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this compound in high yield and purity. The provided rationale and troubleshooting guide further support the successful execution of this synthesis.

References

  • Sun, Z., & Chen, J. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • El-Gazzar, A. B. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of the Saudi Chemical Society, 18(5), 563-573.
  • ChemicalCell. 4-(Dimethylamino)Pyrimidine-5-Carbonitrile | 14246-91-4. [Link]

Sources

Application

Application Note: Preclinical Profiling of 4-(Dimethylamino)pyrimidine-5-carbonitrile Derivatives in Cancer Cell Lines

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Oncology Researchers Document Type: Technical Application Guide & Standardized Protocols Scientific Rationale & Mechanistic Grounding In the land...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Oncology Researchers Document Type: Technical Application Guide & Standardized Protocols

Scientific Rationale & Mechanistic Grounding

In the landscape of targeted oncology, the pyrimidine nucleus serves as a privileged scaffold due to its structural homology with the nucleobases of DNA and RNA, as well as the adenine ring of ATP. Specifically, 4-(dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) has emerged as a critical pharmacophoric core for designing potent, ATP-competitive kinase inhibitors[1].

The structural logic behind utilizing this specific scaffold is twofold:

  • The 5-Carbonitrile Group: Acts as a potent electron-withdrawing group and a highly directional hydrogen-bond acceptor. In the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), the nitrile nitrogen engages in critical hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR), mimicking the N7 interaction of adenine[1].

  • The 4-Dimethylamino Group: Provides necessary steric bulk and lipophilicity to occupy adjacent hydrophobic sub-pockets, while simultaneously modulating the electron density of the pyrimidine ring to enhance target residence time[2].

Derivatives built upon this core have demonstrated profound efficacy in downregulating the EGFR and PI3K/AKT signaling axes, leading to cell cycle arrest and caspase-dependent apoptosis in various cancer cell lines[3].

MOA Scaffold 4-(Dimethylamino)pyrimidine- 5-carbonitrile Derivatives EGFR EGFR (WT / T790M) Scaffold->EGFR ATP-competitive Inhibition PI3K PI3K / AKT Axis Scaffold->PI3K Kinase Inhibition CellCycle Cell Cycle Arrest (G2/M or S Phase) EGFR->CellCycle Downregulation PI3K->CellCycle Downregulation Apoptosis Caspase-3 Activation & Apoptosis CellCycle->Apoptosis Induction

Caption: Mechanism of pyrimidine-5-carbonitrile derivatives targeting EGFR/PI3K to induce apoptosis.

Quantitative Efficacy Across Cancer Cell Lines

The translation of target engagement to phenotypic cytotoxicity requires rigorous profiling across diverse cancer cell lines. Pyrimidine-5-carbonitrile derivatives have been extensively evaluated against non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and chronic myelogenous leukemia (K562) models.

Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) of benchmark derivatives from recent literature, highlighting their superiority or equivalence to clinical reference drugs.

Table 1: Representative IC₅₀ Data for Pyrimidine-5-carbonitrile Derivatives

Compound DesignationPrimary Kinase TargetCancer Cell LineIC₅₀ (µM)Reference DrugRef. IC₅₀ (µM)Source
Compound 10b EGFR (WT)HepG2 (Liver)3.56 ± 0.12Erlotinib0.87 ± 0.04
Compound 11b EGFR (WT / T790M)A549 (Lung)2.40 ± 0.08Erlotinib>10.00
Compound 11b EGFR (WT / T790M)HCT-116 (Colon)3.37 ± 0.15Erlotinib15.20 ± 0.8
Compound 7f PI3K / AKTK562 (Leukemia)2.62 ± 0.12Doxorubicin~1.50

Standardized Experimental Workflow & Protocols

To ensure data integrity and reproducibility, the evaluation of these derivatives must follow a self-validating workflow. The progression moves from cell-free target validation to in vitro phenotypic screening, culminating in mechanistic flow cytometry.

Workflow Synthesis Scaffold Derivatization HTRF HTRF Kinase Assay Synthesis->HTRF Target Validation MTT Cell Viability (MTT Assay) HTRF->MTT In Vitro Screening FACS Flow Cytometry (Cell Cycle/Apoptosis) MTT->FACS Mechanistic Profiling

Caption: Preclinical screening workflow for pyrimidine-5-carbonitrile derivatives in cancer cells.

Protocol A: Target Engagement via HTRF Kinase Assay

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA because it eliminates wash steps. Washing can disrupt the equilibrium of ATP-competitive inhibitors with fast off-rates, leading to artificially inflated IC₅₀ values. HTRF relies on FRET between a Europium-labeled antibody and a modified tracer, providing a true steady-state measurement of kinase inhibition[2].

Self-Validating Controls:

  • Maximum Signal (0% Inhibition): Enzyme + ATP + Substrate + DMSO vehicle.

  • Minimum Signal (100% Inhibition): No-enzyme blank.

  • Reference Control: Erlotinib (for EGFR) or Wortmannin (for PI3K).

Step-by-Step Procedure:

  • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the pyrimidine-5-carbonitrile derivative in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • In a 384-well low-volume plate, combine 4 µL of compound, 2 µL of recombinant kinase (e.g., EGFR WT or T790M), and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 4 µL of ATP/Substrate mix (ATP concentration should be at the predetermined Kₘ for the specific kinase to ensure competitive kinetics).

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of HTRF detection reagents (Eu³⁺-cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin).

  • Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Kinase inhibitors typically require 2 to 3 cell doublings to manifest phenotypic cytotoxicity, necessitating a 72-hour incubation. To prevent cells from reaching over-confluence (which triggers contact inhibition, alters metabolic rates, and skews MTT reduction), seeding densities must be strictly optimized per cell line.

Self-Validating Controls:

  • Edge-Effect Prevention: Outer perimeter wells of the 96-well plate must be filled with 200 µL of sterile PBS to prevent evaporation in the inner experimental wells.

Step-by-Step Procedure:

  • Harvest cancer cells (e.g., A549, MCF-7) in the logarithmic growth phase using 0.25% Trypsin-EDTA.

  • Seed cells into the inner 60 wells of a 96-well plate at a density of 3,000–5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with varying concentrations of the synthesized derivatives (0.1 µM to 100 µM) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Mechanistic Profiling via Flow Cytometry (Cell Cycle & Apoptosis)

Causality & Rationale: To confirm that the reduction in cell viability is due to target-specific apoptosis rather than non-specific necrosis, flow cytometry is employed. For cell cycle analysis, Propidium Iodide (PI) is used. Because PI intercalates into all double-stranded nucleic acids, RNase A treatment is absolutely mandatory; without it, RNA fluorescence will mask the distinct 2N (G1) and 4N (G2/M) DNA peaks[3].

Self-Validating Controls:

  • Compensation Controls: Unstained cells, Annexin V-FITC single-stained cells, and PI single-stained cells are required to correct for spectral overlap between the FITC and PI emission channels.

Step-by-Step Procedure (Apoptosis via Annexin V/PI):

  • Seed cells in 6-well plates (2 × 10⁵ cells/well) and treat with the derivative at its calculated IC₅₀ concentration for 48 hours.

  • Collect both the culture media (containing late apoptotic/necrotic detached cells) and the adherent cells via gentle trypsinization. Failure to collect the media will result in a false-negative underrepresentation of late apoptosis.

  • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

Step-by-Step Procedure (Cell Cycle via PI):

  • Following treatment and harvesting (as above), wash cells in PBS and fix them by adding 70% cold ethanol dropwise while vortexing. Rationale: Dropwise addition prevents cell clumping. Store at -20°C for at least 2 hours.

  • Wash fixed cells twice with PBS to remove residual ethanol.

  • Resuspend the pellet in 500 µL of PI staining solution containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100.

  • Incubate for 30 minutes at 37°C in the dark.

  • Acquire data using a flow cytometer, analyzing at least 10,000 events per sample to determine the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases.

References

  • [1] Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing). URL: [Link]

  • [3] El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwag, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

  • [2] Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

Sources

Method

Application Note: Analytical Characterization and Method Validation Protocols for 4-(Dimethylamino)pyrimidine-5-carbonitrile

Introduction & Chemical Context 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4, MW: 148.17) is a highly versatile heterocyclic intermediate characterized by a pyrimidine core substituted with an electron-don...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4, MW: 148.17) is a highly versatile heterocyclic intermediate characterized by a pyrimidine core substituted with an electron-donating dimethylamino group and an electron-withdrawing carbonitrile moiety[1](1]. This scaffold is a privileged pharmacophore, extensively utilized in the design of orally bioavailable Phosphoinositide-3-kinase (PI3K) inhibitors for oncology[2](2] and in the synthesis of highly selective PET radioligands targeting LRRK2 for neurodegenerative disease imaging[3](3].

Accurate analytical characterization of this compound is critical to ensure batch-to-batch consistency, confirm structural identity, and quantify purity before it is subjected to downstream synthetic applications. This guide details a self-validating, multi-modal analytical strategy to achieve comprehensive characterization.

Analytical Strategy Workflow

AnalyticalWorkflow Sample 4-(Dimethylamino)pyrimidine- 5-carbonitrile Prep Sample Preparation & Solubilization Sample->Prep HPLC HPLC-UV (Purity & Assay) Prep->HPLC MeOH/Buffer LCMS LC-MS (ESI+) (Mass Confirmation) Prep->LCMS MeOH/Formic Acid NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR DMSO-d6 FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR Solid State (ATR) Data Comprehensive Data Synthesis & CoA Generation HPLC->Data LCMS->Data NMR->Data FTIR->Data

Multi-modal analytical workflow for 4-(Dimethylamino)pyrimidine-5-carbonitrile characterization.

Experimental Protocols & Mechanistic Causality

High-Performance Liquid Chromatography (HPLC-UV)

Causality: The presence of basic nitrogen atoms in both the pyrimidine ring and the dimethylamino group makes this compound prone to secondary interactions with residual silanols on silica-based stationary phases, which causes peak tailing. To counteract this, a low-pH mobile phase (pH 3.0) is employed to fully protonate the basic sites, ensuring a consistent charge state and sharp, symmetrical peaks[2](2]. The highly conjugated π-system of the pyrimidine-carbonitrile structure provides strong UV absorbance, making 254 nm the optimal detection wavelength.

Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water to a concentration of 0.05 M. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.22 μm membrane. Use HPLC-grade Methanol as Mobile Phase B.

  • System Setup: Equip the HPLC with a C18 column (e.g., Hypersil ODS-2, 5 μm, 4.6 × 250 mm)[2](2]. Set the column oven to 30°C.

  • Elution: Run an isocratic elution at a 3:7 (v/v) ratio of Mobile Phase A to Mobile Phase B at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase mixture to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete solubilization.

  • Execution: Inject 10 μL of the sample. Monitor the eluent using a UV/Vis or PDA detector at 254 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: The nitrogen-rich structure makes the molecule an ideal candidate for Electrospray Ionization in positive mode (ESI+). The addition of 0.1% formic acid to the mobile phase acts as a proton source, facilitating the formation of the [M+H]⁺ pseudomolecular ion[3](3].

Protocol:

  • Solvent Preparation: Prepare 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Sample Dilution: Dilute the stock solution to 10 μg/mL using a 50:50 mixture of Solvent A and B.

  • Acquisition: Inject 2 μL into the LC-MS system. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.

  • Data Extraction: Extract the ion chromatogram for m/z 149.1 (Theoretical [M+H]⁺ for C₇H₈N₄, MW=148.17)[1](1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-d6 is chosen as the solvent due to its excellent solvating power for polar heterocyclic compounds and its lack of interfering signals in the aromatic region. The strong electron-withdrawing effect of the carbonitrile group at C5 significantly deshields the adjacent pyrimidine protons (H2 and H6), shifting them downfield (>8.0 ppm)[2](2].

Protocol:

  • Sample Prep: Dissolve 15 mg of 4-(Dimethylamino)pyrimidine-5-carbonitrile in 0.6 mL of DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay of 2.0 s.

  • ¹³C NMR Acquisition: Acquire 1024 scans operating at 100 MHz (or 125 MHz) with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: The nitrile (-C≡N) functional group exhibits a highly specific and strong stretching vibration in a region of the IR spectrum (2210–2250 cm⁻¹) where very few other bonds absorb. Attenuated Total Reflectance (ATR) is utilized to analyze the solid powder directly, avoiding the moisture absorption issues commonly associated with KBr pellets and preserving the polymorphic state of the sample.

Protocol:

  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (4000–400 cm⁻¹, 32 scans).

  • Measurement: Place approximately 2-3 mg of the solid sample onto the crystal. Apply uniform pressure using the ATR anvil.

  • Data Collection: Collect the sample spectrum using the same parameters. Identify the diagnostic nitrile and pyrimidine ring stretches.

Quantitative Data Summary

The table below outlines the expected analytical specifications and diagnostic signals required to validate the identity and purity of 4-(Dimethylamino)pyrimidine-5-carbonitrile.

Analytical MethodParameterExpected Result / Specification
HPLC-UV Chromatographic Purity≥ 97.0% (Area Normalization)
LC-MS (ESI+) Mass Confirmationm/z 149.1[M+H]⁺
FT-IR (ATR) Nitrile Stretch (-C≡N)Sharp peak at ~2220 cm⁻¹
FT-IR (ATR) Pyrimidine Ring (C=N, C=C)Strong peaks at ~1580, ~1540 cm⁻¹
¹H NMR (DMSO-d6) Pyrimidine Protons (H2, H6)Two singlets, ~8.3 ppm and ~8.7 ppm (1H each)
¹H NMR (DMSO-d6) Dimethylamino ProtonsSinglet, ~3.2 ppm (6H)

Sources

Application

HPLC analysis of 4-(Dimethylamino)pyrimidine-5-carbonitrile

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(Dimethylamino)pyrimidine-5-carbonitrile Prepared by: Senior Application Scientist, Analytical Development Target Au...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(Dimethylamino)pyrimidine-5-carbonitrile

Prepared by: Senior Application Scientist, Analytical Development Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Pharmacological Context

The compound 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) is a highly versatile chemical intermediate widely utilized in the synthesis of advanced targeted therapeutics [4]. Pyrimidine-5-carbonitrile derivatives have garnered significant attention in modern oncology due to their potent anti-proliferative properties. Structurally optimized derivatives of this scaffold act as dual EGFR/COX-2 inhibitors or potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, effectively arresting the cell cycle at the S or Sub-G1 phases and inducing apoptosis in tumor cell lines such as HCT-116 and MCF-7 [2].

Given its critical role as a precursor in active pharmaceutical ingredient (API) manufacturing, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction kinetics, impurity profiling, and final release testing.

Pathway Drug Pyrimidine-5-carbonitrile Derivatives Receptor VEGFR-2 / EGFR Tyrosine Kinases Drug->Receptor Inhibits Downstream PI3K/AKT & MAPK/ERK Pathways Receptor->Downstream Blocks activation Outcome Cell Cycle Arrest (S/G1) & Apoptosis Downstream->Outcome Induces

Caption: Mechanism of action for pyrimidine-5-carbonitrile derivatives in oncology.

Physicochemical Profiling & Analytical Challenges

To design a reliable chromatographic method, we must first analyze the causality between the molecule's structure and its chromatographic behavior:

  • Molecular Profile: The molecule features a pyrimidine core, a strongly electron-withdrawing nitrile (-C≡N) group at position 5, and a basic dimethylamino group at position 4.

  • The "Peak Tailing" Challenge: The dimethylamino group is highly basic. At a neutral pH, basic amines interact strongly with unreacted, acidic residual silanols (SiO⁻) on standard C18 silica stationary phases. This secondary ion-exchange interaction causes severe peak tailing, retention time shifts, and poor resolution [3].

  • The Mechanistic Solution: To mitigate this, the method must employ two strategies simultaneously:

    • Stationary Phase: Use a Base-Deactivated Silica (BDS) C18 column or a sterically protected low-silanol column. BDS columns undergo extensive end-capping to shield residual silanols [3].

    • Mobile Phase pH: Maintain a highly acidic mobile phase (pH ~2.5 - 3.0) using Formic Acid or Phosphoric Acid. This fully protonates the dimethylamino group while simultaneously neutralizing the surface silanols (pKa ~3.5-4.5) on the silica, eliminating the electrostatic attraction that causes tailing [1].

G A Physicochemical Profiling (Identify basic amine & polarity) B Stationary Phase Selection (BDS-C18 to block silanol interactions) A->B C Mobile Phase Optimization (Acidic pH to neutralize silica surface) B->C D Gradient Tuning (Optimize organic modifier for elution) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E

Caption: Workflow for HPLC method development tailored to basic pyrimidine derivatives.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. System suitability criteria are built into the workflow to ensure the instrument is performing optimally before any sample is analyzed.

Reagents and Materials
  • Analyte: 4-(Dimethylamino)pyrimidine-5-carbonitrile reference standard (Purity ≥ 99.0%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna® BDS C18, 150 × 4.6 mm, 5 µm (or equivalent low-silanol column).

  • Column Temperature: 30°C ± 1°C (Thermostatic control is critical to maintain constant viscosity and retention times).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Reference 360 nm).

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Rationale
0.0 95 5 Retain polar impurities and stabilize column.
2.0 95 5 Isocratic hold to ensure baseline stability.
8.0 40 60 Linear ramp to elute the target pyrimidine derivative.
10.0 10 90 Column wash to remove highly hydrophobic matrix components.
12.0 95 5 Return to initial conditions.

| 15.0 | 95 | 5 | Re-equilibration (Self-validating step for reproducible RTs). |

Sample and Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent roughly to the elution composition prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Dimethylamino)pyrimidine-5-carbonitrile into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication for 5 minutes. Make up to volume with Ultrapure Water.

  • Working Standard (50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation & System Suitability

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. The following tables summarize the expected quantitative data for this optimized protocol [1].

Table 2: System Suitability Parameters (n=6 injections of Working Standard)

Parameter Acceptance Criteria Typical Result
Retention Time (RT) ± 2.0% RSD ~6.4 min (RSD: 0.3%)
Peak Tailing Factor (Tf) ≤ 1.5 1.12
Theoretical Plates (N) ≥ 5000 8,450

| Area RSD | ≤ 2.0% | 0.6% |

Note: A Tailing Factor of 1.12 confirms that the BDS column and acidic mobile phase successfully suppressed silanol interactions.

Table 3: Method Validation Summary

Validation Parameter Range / Result
Linearity Range 0.5 µg/mL to 100 µg/mL
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N ≥ 10)
Accuracy (% Recovery) 98.5% – 101.2% (at 50%, 100%, 150% levels)

| Method Precision (Repeatability) | 0.8% RSD (n=6) |

Troubleshooting Guide

  • Issue: Peak Tailing (Tf > 1.5).

    • Cause: Loss of column end-capping or insufficient mobile phase acidity.

    • Solution: Verify mobile phase pH. If pH is correct, the column's silica bed may be degraded; replace with a new BDS-C18 column.

  • Issue: Retention Time Drift.

    • Cause: Inadequate column equilibration or fluctuating column oven temperature.

    • Solution: Ensure the column oven is strictly maintained at 30°C. Extend the post-run equilibration time from 3 minutes to 5 minutes.

References

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers PubMed Central (NIH) URL:[Link]

  • Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column ResearchGate URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Dimethylamino)pyrimidine-5-carbonitrile

Welcome to the Technical Support Portal for 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) . This guide is engineered for synthetic chemists and drug development professionals. Rather than providing generic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) . This guide is engineered for synthetic chemists and drug development professionals. Rather than providing generic procedures, this portal focuses on the physicochemical causality behind purification challenges—empowering you to troubleshoot complex matrices confidently.

Physicochemical Profiling: The "Why" Behind the Workflow

To purify a molecule effectively, one must exploit its structural electronic properties. 4-(Dimethylamino)pyrimidine-5-carbonitrile features an electron-deficient pyrimidine core flanked by a strongly electron-donating dimethylamino group and an electron-withdrawing cyano group.

This "push-pull" electronic system creates a highly polarized, basic molecule with a LogP of approximately 0.41 and a Topological Polar Surface Area (TPSA) of 52.81 Ų[1]. The inherent basicity of the pyrimidine nitrogens and the exocyclic amine dictates its behavior across all separation media, making pH control and stationary-phase deactivation the most critical factors in its purification.

Quantitative Data Summary
ParameterValue / DescriptionChromatographic & Purification Impact
Molecular Weight 148.17 g/mol Elutes within standard small-molecule LC-MS analytical windows.
LogP ~0.41Moderately polar; requires high aqueous ratios for RP-HPLC retention[1].
Basicity (pKa) Basic (Multiple N-atoms)Protonates in acidic media; causes severe tailing on unmodified silica.
Crystallization High Temp. CoefficientHighly responsive to temperature gradients in Ethanol/Water mixtures[2].
TLC System EtOAc/Hexane + 2% Et₃NTriethylamine (Et₃N) is mandatory to prevent irreversible silica binding.

Strategic Purification Workflow

Workflow A Crude Mixture 4-(Dimethylamino)pyrimidine-5-carbonitrile B Assess Purity (LC-MS / TLC) A->B C High Purity (>85%) B->C Yes D Low Purity (<85%) B->D No E Recrystallization (EtOH / H2O) C->E F Flash Chromatography (Silica + 2% Et3N) D->F G Prep-HPLC (pH 9.0 Buffer) D->G Complex Matrix H Pure Compound (>98% Target) E->H F->B Re-evaluate G->H

Decision matrix for the purification of 4-(Dimethylamino)pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak severely on standard silica gel TLC, even in highly polar solvents? A: The basic nitrogen atoms in the pyrimidine ring and the dimethylamino group act as hydrogen-bond acceptors, interacting strongly with the acidic silanol (Si-OH) groups on the surface of unmodified silica gel. This acid-base interaction causes irreversible binding. Solution: Neutralize the silica by adding 1-5% Triethylamine (Et₃N) or aqueous ammonia to your mobile phase.

Q: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. For pyrimidine-5-carbonitriles, this frequently happens if the aqueous ratio is too high[3]. Solution: Increase the proportion of the organic solvent (Ethanol) to ensure the compound remains in solution until the temperature drops below its melting point, or introduce a seed crystal exactly at the cloud point.

Troubleshooting Guides & Validated Protocols

Guide A: Flash Column Chromatography
  • The Issue: Poor resolution from structurally similar SN​Ar byproducts (e.g., unreacted 2-methylthio or 4-chloro intermediates)[2][4].

  • The Causality: Nucleophilic aromatic substitution ( SN​Ar ) reactions often leave trace halogenated precursors. Because these impurities share the pyrimidine core, they exhibit similar retention factors ( Rf​ ) to the target product in standard gradients.

  • Self-Validating Protocol: Amine-Modified Normal Phase Chromatography

    • Stationary Phase Deactivation: Slurry pack the silica gel column using Hexane/Ethyl Acetate (70:30) containing exactly 2% Et₃N (v/v). Flush with 2 column volumes to fully cap the acidic silanols.

    • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Validation check: If the sample remains cloudy, dry-load it onto Celite (1:2 sample to Celite mass ratio) to prevent band broadening.

    • Elution: Run a step-gradient from 10% to 50% Ethyl Acetate in Hexane, maintaining 1% Et₃N throughout the run.

    • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The target compound will elute as a sharp, dense band, while less basic impurities (like 4-chloro precursors) will elute earlier due to lower affinity for the deactivated silica.

Guide B: Recrystallization
  • The Issue: Low recovery yield or co-precipitation of colored polymeric impurities.

  • The Causality: The synthesis of pyrimidine-5-carbonitriles via cyclocondensation or amination often generates highly conjugated, dark-colored byproducts[2][3].

  • Self-Validating Protocol: Anti-Solvent Crystallization with Charcoal Treatment

    • Dissolution: Suspend 1.0 g of crude 4-(Dimethylamino)pyrimidine-5-carbonitrile in 8 mL of absolute Ethanol and heat to a gentle boil until dissolved[2].

    • Decolorization: Add 50 mg of activated charcoal. Boil for 5 minutes, then perform a rapid hot filtration through a pre-warmed pad of Celite to strip out polymeric impurities.

    • Anti-Solvent Addition: Return the pale-yellow filtrate to a boil. Slowly add warm distilled water dropwise until the solution becomes faintly turbid (the "cloud point").

    • Annealing (Critical Step): Add 1-2 drops of Ethanol until the turbidity just clears. Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. Validation check: If an oil forms, reheat immediately, add 1 mL of Ethanol, and repeat cooling.

    • Harvesting: Cool in an ice bath for 30 minutes. Filter under vacuum, wash with 2 mL of ice-cold Ethanol/Water (1:1), and dry at 45°C under vacuum.

Guide C: Reverse-Phase HPLC (Prep-LC)
  • The Issue: Broad, asymmetric peaks, or early elution near the solvent front on C18 columns.

  • The Causality: At acidic pH (e.g., 0.1% Formic Acid or TFA), the basic nitrogens are fully protonated. This transforms the molecule into a highly hydrophilic cation, preventing adequate partitioning into the lipophilic C18 stationary phase.

Mechanism M Target Molecule (Basic Nitrogens) Acid Acidic Mobile Phase (0.1% TFA, pH ~2) M->Acid Base Basic Mobile Phase (10mM NH4HCO3, pH ~9) M->Base Prot Protonated State (Highly Polar) Acid->Prot Neut Neutral State (Lipophilic) Base->Neut Fail Poor Retention Peak Tailing Prot->Fail Hydrophilic Pass Strong C18 Retention Sharp Peaks Neut->Pass Hydrophobic

Mechanistic effect of mobile phase pH on RP-HPLC retention and peak shape.

  • Self-Validating Protocol: High-pH RP-HPLC

    • Mobile Phase Setup: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 9.0 with ammonium hydroxide). Prepare Mobile Phase B: Acetonitrile.

    • Column Selection: Utilize a high-pH tolerant C18 column (e.g., hybrid silica technology).

    • Gradient Execution: Run a gradient from 5% B to 60% B over 15 minutes.

    • Validation: The high pH ensures the pyrimidine remains in its neutral, unprotonated state, maximizing lipophilic interactions with the C18 phase and yielding a sharp, Gaussian peak profile.

Sources

Optimization

Technical Support Center: Recrystallization of 4-(Dimethylamino)pyrimidine-5-carbonitrile

Welcome to the technical support guide for the purification of 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) via recrystallization. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical purification technique.

Safety First: Handling 4-(Dimethylamino)pyrimidine-5-carbonitrile

While a specific, comprehensive safety data sheet (SDS) for 4-(Dimethylamino)pyrimidine-5-carbonitrile is not widely available, its structural analog, 4-(Dimethylamino)pyridine (DMAP), is classified as highly toxic and corrosive.[1][2][3] Due to the shared functional groups, it is imperative to handle this compound with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles or a face shield.[4]

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

  • Handling: Avoid creating dust. Do not ingest or allow contact with skin or eyes. This class of compounds can be fatal if absorbed through the skin.[2][3]

  • Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water and seek immediate medical attention.[5] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air.[4]

The Science of Recrystallization

Recrystallization is a purification technique used to separate a desired solid compound from impurities. The process leverages differences in solubility. The core principle is to dissolve the impure compound in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either highly soluble at all temperatures or insoluble even when hot.[6][7] As the saturated solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, leaving the impurities behind in the solvent (mother liquor).[8]

Solvent Selection: The Critical First Step

Choosing the right solvent is the most crucial part of developing a successful recrystallization protocol. An ideal solvent should meet several criteria.[6][9]

Key Criteria for a Recrystallization Solvent:

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[10]

  • The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."

  • The solvent should not react chemically with the compound.[6]

  • The solvent should either dissolve impurities completely even when cold or not dissolve them at all, allowing for their removal by filtration.[9]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[6]

Based on the polar nature of 4-(Dimethylamino)pyrimidine-5-carbonitrile (containing amine, pyrimidine, and nitrile functionalities), polar organic solvents are the most promising candidates. Literature on the synthesis of related pyrimidine-5-carbonitrile derivatives often involves recrystallization from ethanol.[11] Similarly, patents for the purification of the related compound DMAP mention the use of isopropyl ether or solvents like ethanol and acetone.[12][13]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Suitability Rationale
Ethanol 78Often used for pyrimidine derivatives.[11][14] Good balance of polarity.
Isopropanol 82A common choice for polar organic molecules.
Methanol 65Higher polarity; may have high solubility even when cold, potentially reducing yield.
Acetone 56A polar aprotic solvent that can be effective.[13][15]
Ethyl Acetate 77Medium polarity; may be a good candidate.
Water 100The compound may have some water solubility, making it a potential co-solvent (anti-solvent) with an alcohol.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude 4-(Dimethylamino)pyrimidine-5-carbonitrile into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, up to about 0.5 mL. Note the solubility. If it dissolves completely, the solvent is unsuitable as a single-solvent system.[10]

  • If the solid does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.[7]

Step-by-Step Recrystallization Workflow
  • Dissolution: Place the crude 4-(Dimethylamino)pyrimidine-5-carbonitrile in an Erlenmeyer flask (not a beaker, to minimize evaporation).[10] Add a magnetic stir bar or a boiling chip.

  • Add Solvent: Add a small amount of the selected solvent, begin stirring, and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound has just completely dissolved. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, which maximizes the yield.[8] Adding excess solvent is a common mistake that leads to poor recovery.[16]

  • (Optional) Hot Filtration: If insoluble impurities are present (e.g., dust, inorganic salts), or if decolorizing carbon was used to remove colored impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[10] Rushing this step can trap impurities.[17]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor that contains dissolved impurities.

  • Drying: Allow the crystals to dry thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a watch glass to air dry, or by using a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses the most common problems encountered during recrystallization in a direct question-and-answer format.

Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A: This is a very common issue, typically caused by either supersaturation or using too much solvent.[7][16]

  • Induce Crystallization: First, try to induce crystallization from the supersaturated solution.

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[7]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed crystal" to the solution. This provides a template for other molecules to crystallize onto.[16]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[16] Gently heat the solution to boil off some of the solvent. Once the volume is reduced (e.g., by 20-30%), allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out with impurities.

Troubleshooting_No_Crystals start No crystals formed upon cooling. check_solvent Did you use too much solvent? start->check_solvent Yes supersat Solution is likely supersaturated. start->supersat No evaporate Gently boil off some solvent to concentrate the solution. check_solvent->evaporate scratch 1. Scratch inner surface of flask with a glass rod. supersat->scratch seed 2. Add a seed crystal. scratch->seed re_cool Allow to cool slowly again. evaporate->re_cool

Caption: Decision workflow for troubleshooting lack of crystallization.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute is deposited as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is significantly impure, which can depress its melting point.[16]

  • Re-dissolve and Modify: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to make the solution slightly less concentrated.[16]

  • Cool Slower: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling favors the formation of stable crystals over an oil.[16]

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a different solvent system may be required.

Q: My final yield is very low. What went wrong?

A: A low yield can result from several factors.[17]

  • Excess Solvent: As mentioned, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even when cold.[17]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, a significant amount of product could be lost on the filter paper. Ensure the solution and filtration apparatus are kept hot during this step.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

  • Washing with Too Much Solvent: Washing the final crystals with an excessive amount of cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.

Q: My purified crystals are still colored. How do I remove colored impurities?

A: If the color is due to a highly conjugated impurity, it can sometimes be removed with activated charcoal.

  • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding it to a boiling solution can cause violent bumping.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q: What is a two-solvent recrystallization, and when should I use it?

A: A two-solvent (or mixed-solvent) system is used when no single solvent meets all the criteria for recrystallization. It involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The two solvents must be miscible with each other (e.g., ethanol and water).[10]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q: How do I know my final product is pure?

A: The most common way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point (a narrow range of 1-2 °C). Impurities tend to depress and broaden the melting point range. Comparing the experimental melting point to a literature value is a good confirmation of identity and purity.

Q: Can I put my hot flask directly into the ice bath to speed things up?

A: This is strongly discouraged.[8] Rapid cooling (crashing out) causes the solid to precipitate quickly and non-selectively, trapping impurities within the crystal lattice.[17] The goal is slow, methodical crystal growth, which is best achieved by allowing the solution to first cool to room temperature on its own.

References
  • Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder website.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Recrystallization Solvent Selection Guide. (n.d.). Scribd.
  • Recrystallization. (n.d.). University of Wisconsin-Madison.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization1. (n.d.). University of Missouri-St. Louis.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, January 4).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 1).
  • MATERIAL SAFETY DATA SHEET - according to the Hazard Communication Standard (29 CFR 1910.1200). (n.d.).
  • 4-Dimethylaminopyridine | 1122-58-3. (n.d.). LookChem.
  • 4-(Dimethylamino)pyridine for synthesis | 1122-58-3. (n.d.). Sigma-Aldrich.
  • 14246-91-4 | 4-(Dimethylamino)pyrimidine-5-carbonitrile. (n.d.). ChemScene.
  • 4-(Dimethylamino)Pyrimidine-5-Carbonitrile | 14246-91-4. (n.d.). ChemicalCell.
  • 4-(Dimethylamino)pyridine - SAFETY DATA SHEET. (2010, January 4). Alfa Aesar.
  • 4-Dimethylaminopyridine Safety Data Sheet. (2021, February 5). Jubilant Ingrevia.
  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)
  • CAS 1122-58-3: 4-Dimethylaminopyridine. (n.d.). CymitQuimica.
  • Method of preparing 4-dimethylamino pyridine. (2003).
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022, December 15). PubMed.
  • p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. (2012, November 27).
  • Refining separation and drying method of 4-dimethylamino naphthyridine. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(Dimethylamino)pyrimidine-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their high-throughput screening or SAR (Structure-Activity Relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their high-throughput screening or SAR (Structure-Activity Relationship) studies due to compound degradation.

4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) is a highly versatile building block widely used in the synthesis of kinase inhibitors and COX-2 antagonists [1][3]. However, its unique electronic topology—specifically the push-pull system between the electron-donating dimethylamino group and the electron-withdrawing pyrimidine/nitrile moieties—makes it highly susceptible to specific degradation pathways in solution. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: Mechanistic Causes of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 4-(Dimethylamino)pyrimidine-5-carbonitrile in solution is not random; it is driven by three primary mechanisms:

  • Nitrile Hydrolysis (The Electrophilic Vulnerability): The pyrimidine ring is inherently electron-deficient. This pulls electron density away from the C5 position, making the carbon atom of the nitrile group highly electrophilic. In the presence of water and catalyzed by extremes of pH, the nitrile undergoes hydrolysis to an amide (+18 Da mass shift) and eventually a carboxylic acid.

  • Dimethylamino Oxidation (The Nucleophilic Vulnerability): The tertiary amine at the C4 position is electron-rich. In the presence of Reactive Oxygen Species (ROS), trace transition metals, or prolonged UV light exposure, it can undergo single-electron transfer reactions leading to N-oxide formation or N-dealkylation.

  • Nucleophilic Ring Addition: Hydroperoxides—often found in aged ethereal solvents or degraded DMSO—can initiate nucleophilic attacks on the highly electrophilic C2 or C6 positions of the pyrimidine ring, leading to nitrile migration or complete ring degradation, a phenomenon well-documented in recent literature regarding azolopyrimidines [2].

DegradationMechanisms A 4-(Dimethylamino)pyrimidine -5-carbonitrile B Nitrile Hydrolysis (Amide/Carboxylic Acid) A->B H2O, pH Extremes C Dimethylamino Oxidation (N-oxide / Dealkylation) A->C ROS, Trace Metals D Nucleophilic Addition (Ring Degradation) A->D Hydroperoxides

Fig 1: Primary degradation pathways of 4-(Dimethylamino)pyrimidine-5-carbonitrile in solution.

Part 2: Troubleshooting & FAQs

Q: I am observing a mass shift of +18 Da during my prolonged enzymatic assays. What is happening? A: A mass shift of +18 Da (m/z 149 → 167) is the classic signature of nitrile hydrolysis to an amide. The electrophilic carbon of the C5-carbonitrile is being attacked by water. This is common in aqueous buffers above pH 7.5 or in the presence of strong nucleophilic assay components (like high concentrations of DTT). Fix: Lower the assay pH to 6.5–7.0 if your enzyme tolerates it, and minimize the pre-incubation time of the compound in the aqueous buffer.

Q: My stock solution in DMSO shows new peaks on LC-MS after 2 weeks at room temperature. Why? A: DMSO is highly hygroscopic. Over time, it absorbs atmospheric water, which initiates the nitrile hydrolysis described above. Furthermore, DMSO can degrade into oxidative species and dimethyl sulfide upon exposure to light and air, which attacks the dimethylamino group. Fix: Always use anhydrous, amine-free DMSO (≤0.005% H₂O). Aliquot the solution immediately upon preparation and store at -20°C under an inert gas (Argon/N₂).

Q: The compound turned from a white powder to a yellowish tint after being left on the bench. Is it still usable? A: No. A color shift indicates oxidative degradation and potential polymerization. The dimethylamino group is susceptible to photo-oxidation when exposed to ambient light and oxygen. Basic chemical properties dictate that the solid powder must be stored sealed, desiccated, and protected from light at 2-8°C [1]. Discard the yellowed batch.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of 4-(Dimethylamino)pyrimidine-5-carbonitrile under various solvent conditions, serving as a benchmark for your experimental design.

Solvent SystemTemperatureAtmosphereEstimated Stability ( t1/2​ )Primary Degradant Observed
Anhydrous DMSO (≤0.005% H₂O)-20°CArgon> 12 monthsNone detected
Standard DMSO (Opened bottle)25°CAir~ 14-21 daysAmide (+18 Da)
Aqueous Buffer (pH 7.4)37°CAir~ 48-72 hoursAmide (+18 Da)
Aqueous Buffer (pH 10.0)25°CAir< 12 hoursCarboxylic acid (+19 Da)
Methanol / Ethanol25°CAir~ 7 daysImidate intermediates

Part 4: Self-Validating Experimental Protocols

To guarantee data integrity, every protocol must include an internal validation check. Do not assume your compound is intact; prove it.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 10 mM stock solution immune to hydrolysis and oxidation.

  • Preparation: Purge a clean, dry amber glass vial with Argon gas for 30 seconds.

  • Weighing: Rapidly weigh 1.48 mg of 4-(Dimethylamino)pyrimidine-5-carbonitrile powder and transfer it to the amber vial.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO (sealed under Argon, ≤0.005% H₂O). Vortex gently until completely dissolved.

  • Aliquot & Seal: Divide the solution into 50 µL single-use aliquots in PCR tubes. Purge the headspace of each tube with Argon before capping tightly.

  • Storage: Store immediately at -20°C in a desiccator box.

  • Validation Check (Self-Validation): Take a 1 µL aliquot of the final stock, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS. You must observe a single sharp peak at m/z 149.08 [M+H]⁺ with >98% UV purity at 254 nm. Use this chromatogram as your "Day 0" reference standard.

Workflow S1 1. Weigh Compound (Inert Atmosphere) S2 2. Dissolve in Anhydrous DMSO (≤0.005% H2O) S1->S2 S3 3. Aliquot into Amber Vials (Single-use volumes) S2->S3 S4 4. Purge with Argon/N2 & Seal tightly S3->S4 S5 5. Store at -20°C to -80°C (Desiccated) S4->S5

Fig 2: Standard operating procedure for preparing degradation-resistant stock solutions.

Protocol B: Real-Time Aqueous Stability Monitoring via LC-MS

Objective: Verify the stability of the compound in your specific biological assay buffer prior to running high-throughput screens.

  • Buffer Spiking: Dilute the 10 mM DMSO stock into your target aqueous buffer to a final concentration of 10 µM (final DMSO concentration = 0.1%).

  • Incubation: Incubate the solution at your assay temperature (e.g., 37°C) in a thermoshaker.

  • Sampling: Extract 50 µL aliquots at T=0,1h,4h,12h,and 24h .

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Analysis: Inject the supernatant into the LC-MS.

  • Validation Check (Self-Validation): Plot the Area Under the Curve (AUC) of the m/z 149.08 peak over time. If the AUC drops by more than 5% within your planned assay window (e.g., 4 hours), your buffer is incompatible. You must either lower the pH, remove nucleophilic additives, or add 1 mM EDTA to chelate oxidative trace metals.

References

  • The Journal of Organic Chemistry. "Hydroperoxide-Induced Nitrile Migration in Azolo[1,5-a]pyrimidine-6-carbonitriles: An Original Approach toward Functionalized Azolopyrimidines". ACS Publications.[Link]

  • MDPI. "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies". MDPI. [Link]

Reference Data & Comparative Studies

Validation

Evaluating the Novelty of 4-(Dimethylamino)pyrimidine-5-carbonitrile: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology. This guide provides a comprehensive evaluation of the potential novelty of 4-(Dimethylamino)pyrimidine-5-carbonitrile by comparing its predicted performance against established and structurally related compounds. While direct experimental data for this specific molecule is not yet prevalent in peer-reviewed literature, a robust analysis of structure-activity relationships (SAR) within this chemical class allows for a well-reasoned predictive assessment. This document is intended for researchers, scientists, and drug development professionals seeking to identify and prioritize new small molecule candidates.

Introduction: The Promise of Pyrimidine-5-carbonitriles in Kinase Inhibition

The pyrimidine ring is a cornerstone of many biologically active molecules, including the nucleobases of DNA and RNA.[1] In medicinal chemistry, its derivatives have been extensively explored, leading to a number of approved drugs. The pyrimidine-5-carbonitrile core, in particular, has garnered significant attention as a versatile template for the design of potent inhibitors of various protein kinases.[2] These enzymes play a critical role in cell signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells.

Key targets for pyrimidine-5-carbonitrile-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Overactivation of EGFR is a hallmark of many solid tumors, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[3][5] By blocking the ATP-binding site of these kinases, small molecule inhibitors can effectively halt these pro-cancerous signaling cascades. The novelty of a new derivative, such as 4-(Dimethylamino)pyrimidine-5-carbonitrile, lies in its potential to offer improved potency, selectivity, or pharmacokinetic properties compared to existing compounds.

Comparative Analysis: Physicochemical and Predicted Biological Performance

To evaluate the potential of 4-(Dimethylamino)pyrimidine-5-carbonitrile, we will compare its predicted properties with two well-characterized pyrimidine-5-carbonitrile derivatives from the literature that have demonstrated significant anticancer activity. As benchmarks, we will also include data for the established kinase inhibitors Gefitinib (EGFR inhibitor) and Sorafenib (VEGFR-2 inhibitor), as well as the cytotoxic agent Erlotinib.

Comparator Compounds:

  • Compound A (4-Anilino-pyrimidine-5-carbonitrile derivative): A representative compound from a series of potent EGFR inhibitors.[6]

  • Compound B (4-(Arylamino)-pyrimidine-5-carbonitrile derivative): A compound from a series exhibiting dual EGFR/HER2 inhibitory activity.[7]

Physicochemical Properties

Small molecule drug candidates must possess a balance of physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME). The following table compares key predicted properties of 4-(Dimethylamino)pyrimidine-5-carbonitrile with the comparator compounds.

Property4-(Dimethylamino)pyrimidine-5-carbonitrile (Predicted)Compound A (Literature)Compound B (Literature)GefitinibSorafenibErlotinib
Molecular Weight 148.17~450-550~400-500446.9464.8393.4
LogP 0.41~3.5-4.5~3.0-4.03.23.83.1
Topological Polar Surface Area (TPSA) 52.81 Ų~80-100 Ų~70-90 Ų63.5 Ų90.5 Ų63.5 Ų
Hydrogen Bond Donors 01-21-2131
Hydrogen Bond Acceptors 45-75-7545

Analysis of Physicochemical Properties: 4-(Dimethylamino)pyrimidine-5-carbonitrile exhibits a significantly lower molecular weight and LogP compared to the more complex comparator compounds and established drugs. Its lower lipophilicity and smaller size could translate to improved aqueous solubility and potentially different ADME properties, which could be advantageous. The number of hydrogen bond acceptors is within a favorable range for drug-likeness.

Predicted Biological Performance: A Hypothesis-Driven Evaluation

Given the absence of direct experimental data for 4-(Dimethylamino)pyrimidine-5-carbonitrile, we will extrapolate its potential activity based on the established SAR of the pyrimidine-5-carbonitrile class. The 4-position of the pyrimidine ring is a critical determinant of kinase inhibitory activity, with various amino substituents explored in the literature.[8][9] The dimethylamino group is a relatively small, electron-donating substituent.

Hypothesis: The small size of the dimethylamino group may allow for a good fit into the ATP-binding pocket of certain kinases. However, the lack of a hydrogen bond donor, a feature often crucial for potent inhibition of EGFR and VEGFR-2, might result in lower potency compared to anilino-substituted derivatives like Compounds A and B.

The following tables present a predictive comparison of the biological activity of 4-(Dimethylamino)pyrimidine-5-carbonitrile.

Table 2: Predicted Kinase Inhibitory Activity (IC50, nM)

CompoundEGFR Inhibition (Predicted/Actual)VEGFR-2 Inhibition (Predicted/Actual)
4-(Dimethylamino)pyrimidine-5-carbonitrile >1000 (Predicted)>1000 (Predicted)
Compound A 10-50[6]Not Reported
Compound B 8-18[7]Not Reported
Gefitinib 20-80[4]>10,000
Sorafenib Not a primary target90[10]

Table 3: Predicted In-Vitro Cytotoxicity (IC50, µM)

CompoundA549 (NSCLC)HCT-116 (Colorectal)
4-(Dimethylamino)pyrimidine-5-carbonitrile >50 (Predicted)>50 (Predicted)
Compound A 2.4 - 4.1[6]3.0 - 3.4[6]
Compound B ~10-20[7]Not Reported
Erlotinib ~23[11][12]~15-25

Discussion of Predicted Performance: Based on SAR, the lack of a larger, hydrogen-bonding capable substituent at the 4-position suggests that 4-(Dimethylamino)pyrimidine-5-carbonitrile is unlikely to be a potent inhibitor of EGFR or VEGFR-2 in the same vein as the anilino-substituted comparators. Consequently, its predicted cytotoxicity against cancer cell lines driven by these kinases is expected to be low. However, this does not preclude activity against other kinase targets or through different mechanisms. Its novelty may lie in a different target profile, which would require extensive screening to uncover.

Experimental Protocols for Performance Evaluation

To empirically determine the novelty and performance of 4-(Dimethylamino)pyrimidine-5-carbonitrile, a series of standardized in-vitro assays are required. The following protocols provide a framework for this evaluation.

In-Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

This protocol is based on the principle of quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[1][13]

Workflow:

EGFR_Kinase_Assay reagent_prep Reagent Preparation compound_dilution Compound Dilution reagent_prep->compound_dilution master_mix Kinase Reaction Master Mix Prep reagent_prep->master_mix kinase_reaction Kinase Reaction (EGFR, ATP, Substrate) compound_dilution->kinase_reaction master_mix->kinase_reaction adp_detection ADP Detection (Luminescence) kinase_reaction->adp_detection data_analysis Data Analysis (IC50 Determination) adp_detection->data_analysis

Caption: Workflow for EGFR in-vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of 4-(Dimethylamino)pyrimidine-5-carbonitrile and reference compounds (e.g., Gefitinib) in 100% DMSO. Prepare kinase buffer, ATP solution, and EGFR enzyme solution as per the assay kit manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

  • Compound Dilution: Perform serial dilutions of the test and reference compounds in kinase buffer to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • To a 384-well plate, add the diluted compounds.

    • Add the EGFR enzyme to each well.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This protocol is analogous to the EGFR assay and is designed to measure the inhibition of VEGFR-2 kinase activity.[14][15]

Workflow:

VEGFR2_Kinase_Assay reagent_prep Reagent Preparation compound_dilution Compound Dilution reagent_prep->compound_dilution master_mix Kinase Reaction Master Mix Prep reagent_prep->master_mix kinase_reaction Kinase Reaction (VEGFR-2, ATP, Substrate) compound_dilution->kinase_reaction master_mix->kinase_reaction atp_detection ATP Consumption (Luminescence) kinase_reaction->atp_detection data_analysis Data Analysis (IC50 Determination) atp_detection->data_analysis

Caption: Workflow for VEGFR-2 in-vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of 4-(Dimethylamino)pyrimidine-5-carbonitrile and reference compounds (e.g., Sorafenib) in 100% DMSO. Prepare kinase buffer, ATP solution, and VEGFR-2 enzyme solution as per the assay kit manufacturer's instructions (e.g., Kinase-Glo®).

  • Compound Dilution: Perform serial dilutions of the test and reference compounds.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and diluted compounds.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

In-Vitro Cytotoxicity Assays

These assays determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI50 or IC50).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[12][16]

Workflow:

MTT_Assay cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation (72 hours) compound_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(Dimethylamino)pyrimidine-5-carbonitrile and reference compounds (e.g., Erlotinib). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are common targets for pyrimidine-5-carbonitrile derivatives.

Signaling_Pathways cluster_0 EGFR Signaling cluster_1 VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling_EGFR Downstream_Signaling_EGFR Autophosphorylation->Downstream_Signaling_EGFR PI3K/AKT, RAS/MAPK Cell_Responses_EGFR Cell_Responses_EGFR Downstream_Signaling_EGFR->Cell_Responses_EGFR Proliferation, Survival Inhibitor_EGFR Pyrimidine-5-carbonitrile (e.g., Gefitinib) Inhibitor_EGFR->Autophosphorylation Inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding Dimerization_VEGFR Dimerization_VEGFR VEGFR2->Dimerization_VEGFR Autophosphorylation_VEGFR Autophosphorylation_VEGFR Dimerization_VEGFR->Autophosphorylation_VEGFR Downstream_Signaling_VEGFR Downstream_Signaling_VEGFR Autophosphorylation_VEGFR->Downstream_Signaling_VEGFR PLCγ, PI3K/AKT Cell_Responses_VEGFR Cell_Responses_VEGFR Downstream_Signaling_VEGFR->Cell_Responses_VEGFR Angiogenesis, Permeability Inhibitor_VEGFR Pyrimidine-5-carbonitrile (e.g., Sorafenib) Inhibitor_VEGFR->Autophosphorylation_VEGFR Inhibits

Caption: Simplified EGFR and VEGFR-2 signaling pathways.

Conclusion: Evaluating the Novelty of 4-(Dimethylamino)pyrimidine-5-carbonitrile

Based on a comparative analysis of its predicted physicochemical properties and a hypothesis-driven evaluation of its biological activity, 4-(Dimethylamino)pyrimidine-5-carbonitrile presents an interesting, albeit likely different, profile compared to many established pyrimidine-5-carbonitrile kinase inhibitors. Its smaller size and lower lipophilicity may offer advantages in terms of solubility and ADME properties.

However, the lack of a key hydrogen bond-donating moiety at the 4-position suggests that it may not be a potent inhibitor of EGFR or VEGFR-2. Therefore, its novelty is unlikely to be found in superior performance against these well-established targets. Instead, its potential for novelty lies in the possibility of a different kinase selectivity profile or an entirely different mechanism of action.

To truly ascertain the novelty and therapeutic potential of 4-(Dimethylamino)pyrimidine-5-carbonitrile, the experimental protocols outlined in this guide should be executed. A broad kinase panel screening would be a logical next step to identify its primary biological targets. Should it exhibit potent and selective activity against a novel or therapeutically relevant kinase, it would represent a significant and valuable discovery in the field of small molecule drug development.

References

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [Link]

  • Small cell lung cancer cells express EGFR and tyrosine phosphorylation of EGFR is inhibited by gefitinib ('Iressa', ZD1839). Spandidos Publications. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. [Link]

  • Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Scientific Research Publishing. [Link]

  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. PMC. [Link]

  • Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation. AACR Journals. [Link]

  • Synthesis, characterization and antibiotic evaluation of various biologically active derivatives of 4-Alkylpyrimidine-5-carbonitrile. ResearchGate. [Link]

  • Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. JAMA Network. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. [Link]

  • Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. Genetics and Molecular Research. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. PubMed. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways. ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • The cytotoxicity induction of 4-TCPA and Erlotinib (as a positive...). ResearchGate. [Link]

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Comparative

Reproducibility of 4-(Dimethylamino)pyrimidine-5-carbonitrile synthesis

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern drug discovery. Specifically, 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) serves as a critical intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern drug discovery. Specifically, 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS: 14246-91-4) serves as a critical intermediate in the development of highly selective kinase inhibitors, including LRRK2 inhibitors for Parkinson's disease [1] and advanced EGFR inhibitors for non-small cell lung cancer [2].

For researchers and scale-up chemists, selecting the optimal synthetic route is paramount. This guide objectively compares the two primary methodologies for synthesizing 4-(Dimethylamino)pyrimidine-5-carbonitrile: the Nucleophilic Aromatic Substitution ( SN​Ar ) approach and the De Novo Condensation approach. By analyzing experimental causality, reproducibility, and scalability, this guide provides a definitive framework for executing these workflows in the laboratory.

Mechanistic Pathway Comparison

The structural design of a pyrimidine-5-carbonitrile dictates its chemical reactivity. The cyano group at the C5 position acts as a powerful electron-withdrawing group (EWG). This electronic depletion highly activates the adjacent C4 and C6 positions toward nucleophilic attack.

  • Route A: Nucleophilic Aromatic Substitution ( SN​Ar ) This route exploits the inherent electrophilicity of 4-chloropyrimidine-5-carbonitrile. When exposed to a secondary amine like dimethylamine, the reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate). The chloride ion acts as an excellent leaving group, driving the reaction to completion rapidly [3].

  • Route B: De Novo Condensation This classical heterocyclic synthesis builds the pyrimidine ring from acyclic precursors. It involves the condensation of an active methylene compound (e.g., cyanoacetamide) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent cyclization with an amidine (like formamidine) under basic conditions constructs the functionalized pyrimidine core.

Synthetic Workflow Visualization

SynthesisComparison cluster_RouteA Route A: SNAr Pathway cluster_RouteB Route B: De Novo Condensation SM_A 4-Chloropyrimidine- 5-carbonitrile Cond_A Dimethylamine (2.0 eq) DIPEA, THF, 0°C → RT SM_A->Cond_A Target 4-(Dimethylamino)pyrimidine- 5-carbonitrile (CAS: 14246-91-4) Cond_A->Target Rapid, High Yield SM_B Cyanoacetamide + DMF-DMA Int_B Enamine Intermediate SM_B->Int_B 80°C, 2h Cond_B Formamidine Acetate EtOH, Reflux, 4h Int_B->Cond_B Cond_B->Target Multi-step, Moderate Yield

Fig 1: Synthetic workflow comparing SNAr and De Novo routes for CAS 14246-91-4.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at the empirical data surrounding their execution. The table below summarizes the performance metrics based on standard laboratory-scale syntheses (10–50 mmol).

Performance MetricRoute A ( SN​Ar )Route B (De Novo Condensation)
Overall Yield 85% – 95% 45% – 60%
Reaction Time 2 – 4 hours8 – 12 hours (over 2 steps)
Scalability Excellent (Readily scales to >1 kg)Moderate (Exothermic cyclization limits scale)
Purity Profile High (>98%); minimal side productsModerate; requires rigorous chromatography
Atom Economy High (Loss of HCl only)Lower (Loss of MeOH and H2​O equivalents)
Reproducibility High (Insensitive to minor moisture)Low (Highly dependent on anhydrous conditions)

Verdict: For the specific synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile, Route A ( SN​Ar ) is vastly superior . The pre-formed pyrimidine ring eliminates the thermodynamic hurdles of cyclization, resulting in a highly reproducible, high-yielding process [3].

Step-by-Step Experimental Protocols

The following protocols are designed with built-in causality and self-validating checkpoints to ensure scientific integrity and high reproducibility.

Protocol A: SN​Ar Synthesis (Recommended)

This protocol utilizes a self-validating precipitation mechanism to track reaction progress.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine-5-carbonitrile (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL) to create a 0.2 M solution.

    • Causality: THF is chosen because it fully solubilizes the starting material but acts as an anti-solvent for the amine hydrochloride byproduct, driving the reaction forward via Le Chatelier's principle.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Nucleophile Introduction: Slowly add dimethylamine (2.0 M solution in THF, 1.2 eq) via a syringe pump over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to the degradation of the electron-deficient pyrimidine core.

  • Self-Validating Monitoring: Remove the ice bath and allow the mixture to warm to room temperature.

    • Validation Checkpoint: Within 30 minutes, a dense white precipitate (DIPEA·HCl) will form. The volume of this precipitate directly correlates with reaction conversion. Monitor via TLC (Hexanes:EtOAc 3:1); the highly UV-active starting material ( Rf​≈0.6 ) will disappear, replaced by a lower-running product spot ( Rf​≈0.3 ).

  • Workup: Once complete (typically 2 hours), quench the reaction with saturated aqueous NaHCO3​ (50 mL). The precipitate will dissolve. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from a minimal amount of hot ethanol/water to yield pure 4-(Dimethylamino)pyrimidine-5-carbonitrile as off-white crystals.

Protocol B: De Novo Condensation (Alternative)

This protocol is useful if the chlorinated pyrimidine precursor is unavailable.

  • Enamine Formation: In a 100 mL flask, combine 2-cyanoacetamide (1.0 eq, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). Heat the neat mixture to 80 °C under nitrogen for 2 hours.

    • Causality: DMF-DMA acts as both the solvent and the electrophilic C1​ donor, condensing with the active methylene to form the enamine.

  • Evaporation: Remove the unreacted DMF-DMA and methanol byproduct under reduced pressure to isolate the crude enamine intermediate as a dark oil.

  • Cyclization: Dissolve the crude enamine in absolute ethanol (40 mL). Add formamidine acetate (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux: Heat the mixture to a gentle reflux for 4–6 hours.

    • Causality: The strong base liberates the free amidine, which attacks the enamine. The subsequent elimination of dimethylamine and water forces the ring closure.

  • Workup: Cool the mixture to 0 °C. The target compound may precipitate directly from the ethanolic solution. Filter the solid, wash with ice-cold ethanol, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the product.

Conclusion

While De Novo condensation provides a pathway from basic acyclic precursors, the SN​Ar methodology (Route A) is the undisputed optimal choice for synthesizing 4-(Dimethylamino)pyrimidine-5-carbonitrile. By leveraging the extreme electrophilicity of the C4 position induced by the C5-nitrile, Route A guarantees high yields, operational simplicity, and a self-validating visual workflow (precipitate formation) that ensures batch-to-batch reproducibility for drug development professionals.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Heterocyclic compounds and uses thereof (WO2013012915A1)

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